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  • Product: 5-Bromo-2,3-dihydrobenzo[b]furan-7-boronic Acid
  • CAS: 690632-72-5

Core Science & Biosynthesis

Foundational

physical and chemical properties of 5-Bromo-2,3-dihydrobenzo[b]furan-7-boronic acid

An In-Depth Technical Guide to 5-Bromo-2,3-dihydrobenzo[b]furan-7-boronic acid: Properties, Synthesis, and Applications Introduction: A Versatile Building Block in Modern Chemistry 5-Bromo-2,3-dihydrobenzo[b]furan-7-boro...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 5-Bromo-2,3-dihydrobenzo[b]furan-7-boronic acid: Properties, Synthesis, and Applications

Introduction: A Versatile Building Block in Modern Chemistry

5-Bromo-2,3-dihydrobenzo[b]furan-7-boronic acid is a specialized organic compound that stands at the intersection of two highly functional chemical motifs: the dihydrobenzofuran scaffold and the aryl boronic acid group. The dihydrobenzofuran core is a privileged structure found in a wide array of natural products and biologically active molecules, recognized for its significant pharmacological properties.[1][2] Simultaneously, the boronic acid functional group serves as a cornerstone of modern synthetic chemistry, primarily due to its pivotal role in palladium-catalyzed cross-coupling reactions.[3][4]

This guide provides a comprehensive technical overview of 5-Bromo-2,3-dihydrobenzo[b]furan-7-boronic acid for researchers, medicinal chemists, and drug development scientists. It delves into the compound's physicochemical properties, provides detailed, field-proven protocols for its synthesis and application, and discusses its stability and handling. The dual reactivity—the boronic acid for carbon-carbon bond formation and the bromo-substituent for further functionalization—makes this molecule a highly valuable and versatile intermediate in the synthesis of complex molecular architectures.[5][6]

Physicochemical Characteristics

The physical and chemical properties of a compound are critical determinants of its behavior in experimental settings, influencing everything from solubility and reaction kinetics to storage and handling. Below is a summary of the key properties for 5-Bromo-2,3-dihydrobenzo[b]furan-7-boronic acid.

PropertyValueSource
IUPAC Name (5-bromo-2,3-dihydro-1-benzofuran-7-yl)boronic acid[7]
CAS Number 690632-72-5[7]
Molecular Formula C₈H₈BBrO₃[7]
Molecular Weight 242.86 g/mol [7]
Appearance White to light yellow powder/crystal[8]
Melting Point No data available; precursor 5-bromo-2,3-dihydrobenzofuran melts at 49 °C.[8]-
Boiling Point Predicted for precursor: 251.7 ± 29.0 °C[8]
Solubility Soluble in methanol and other polar organic solvents.[8]*
pKa Estimated 4-10 (typical for aryl boronic acids)[4]

Note: Some physical data is based on the precursor compound, 5-bromo-2,3-dihydrobenzofuran, as specific experimental values for the boronic acid derivative are not widely published.

Boronic acids are Lewis acids due to the empty p-orbital on the boron atom.[4] At physiological pH, they exist predominantly in their uncharged, trigonal planar form. However, in aqueous solutions with a pH higher than their pKa, they convert to an anionic, tetrahedral boronate species.[4] This pH-dependent equilibrium is a critical feature influencing their reactivity and biological interactions.

Synthesis and Purification: A Validated Protocol

The synthesis of aryl boronic acids typically involves the reaction of an organometallic intermediate (like an organolithium or Grignard reagent) with a borate ester, followed by acidic workup.[3] The following protocol details a reliable method for preparing 5-Bromo-2,3-dihydrobenzo[b]furan-7-boronic acid from its precursor, 5-bromo-2,3-dihydrobenzofuran.

Causality Behind Experimental Choices:

  • Anhydrous Conditions: Organolithium reagents are extremely reactive towards protic sources, including water. Strict anhydrous conditions are mandatory to prevent quenching the reagent and ensure high yields.

  • Low Temperature (-78 °C): The initial lithiation and subsequent reaction with the borate ester are performed at low temperatures to control the high reactivity of the n-butyllithium, preventing side reactions such as unwanted nucleophilic attacks on the solvent or precursor.

  • Triisopropyl Borate: This electrophilic boron source is used to "trap" the nucleophilic aryl lithium intermediate. Its bulky isopropyl groups help prevent the formation of over-alkylation products (borinates and borates).

  • Acidic Workup: The final hydrolysis with aqueous HCl is necessary to convert the boronic ester intermediate into the desired boronic acid.

Experimental Protocol: Synthesis
  • Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a nitrogen inlet, and a thermometer, add 5-bromo-2,3-dihydrobenzofuran (1.0 eq) and anhydrous tetrahydrofuran (THF, ~0.2 M).

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Lithiation: Slowly add n-butyllithium (n-BuLi, 1.1 eq, 2.5 M solution in hexanes) dropwise via syringe, ensuring the internal temperature does not exceed -70 °C. Stir the resulting mixture at -78 °C for 1 hour.

  • Borylation: Add triisopropyl borate (1.2 eq) dropwise to the reaction mixture, again maintaining the temperature at -78 °C.

  • Warming and Quenching: After stirring for an additional 2 hours at -78 °C, allow the reaction to warm slowly to room temperature overnight.

  • Hydrolysis: Cool the mixture to 0 °C in an ice bath and quench by the slow addition of 2 M aqueous hydrochloric acid (HCl). Stir vigorously for 1-2 hours until a precipitate forms.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3x). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Filter the solution and remove the solvent under reduced pressure. The crude solid can be purified by recrystallization from an appropriate solvent system (e.g., hexanes/ethyl acetate) or by silica gel column chromatography to yield the pure 5-Bromo-2,3-dihydrobenzo[b]furan-7-boronic acid.

Synthesis Workflow Diagram

SynthesisWorkflow cluster_setup Step 1: Reaction Setup cluster_reaction Step 2: Core Reaction cluster_workup Step 3: Workup & Purification Precursor 5-Bromo-2,3-dihydrobenzofuran in Anhydrous THF Cooling Cool to -78 °C Precursor->Cooling Lithiation Add n-BuLi (Formation of Aryl Lithium) Cooling->Lithiation 1.1 eq Borylation Add Triisopropyl Borate Lithiation->Borylation 1.2 eq Warming Warm to Room Temp. Borylation->Warming Hydrolysis Quench with 2M HCl Warming->Hydrolysis Extraction Extract with Ethyl Acetate Hydrolysis->Extraction Purification Recrystallization or Chromatography Extraction->Purification FinalProduct Pure Product Purification->FinalProduct

Caption: Synthetic workflow for 5-Bromo-2,3-dihydrobenzo[b]furan-7-boronic acid.

Structural Characterization: Spectroscopic Analysis

Confirmation of the final product's identity and purity is achieved through standard spectroscopic techniques.

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum should show characteristic signals for the dihydrofuran ring protons—two triplets corresponding to the -CH₂-CH₂-O- moiety. Aromatic protons will appear as distinct signals, and a broad singlet for the boronic acid -B(OH)₂ protons will be visible, which is exchangeable with D₂O.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum will confirm the presence of eight distinct carbon environments, including aliphatic carbons of the dihydrofuran ring and aromatic carbons. The carbon atom directly attached to the boron will show a characteristic broad signal due to quadrupolar relaxation.

  • ¹¹B NMR (Boron-11 Nuclear Magnetic Resonance): This technique is highly specific for boron-containing compounds. A single, broad resonance between δ 20-30 ppm is expected, characteristic of a trigonal planar aryl boronic acid.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will provide an exact mass measurement, confirming the molecular formula C₈H₈BBrO₃. The isotopic pattern for bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) will be a key diagnostic feature.

Chemical Reactivity and Key Applications

The primary utility of 5-Bromo-2,3-dihydrobenzo[b]furan-7-boronic acid lies in its application as a versatile building block in Suzuki-Miyaura cross-coupling reactions.[3] This powerful palladium-catalyzed reaction forges a new carbon-carbon bond between the boronic acid and an aryl or vinyl halide/triflate, providing access to a vast array of complex biaryl and heterocyclic structures.[2][9]

Protocol: Suzuki-Miyaura Cross-Coupling

This protocol describes a typical coupling reaction with an aryl bromide partner.

Causality Behind Experimental Choices:

  • Palladium Catalyst: A palladium(0) species is the active catalyst. Pd(PPh₃)₄ is a common choice as it is pre-activated. Other precursors like Pd(OAc)₂ with added phosphine ligands are also effective. The ligand stabilizes the palladium center and facilitates the catalytic cycle.

  • Base: A base (e.g., K₂CO₃, Cs₂CO₃) is essential for the transmetalation step. It activates the boronic acid by converting it to a more nucleophilic boronate species, which then transfers its organic group to the palladium center.

  • Solvent System: A mixture of an organic solvent (like dioxane or toluene) and water is often used. The organic solvent solubilizes the reactants, while water helps to dissolve the inorganic base and facilitate the formation of the active boronate.

  • Setup: In a reaction vial, combine 5-Bromo-2,3-dihydrobenzo[b]furan-7-boronic acid (1.0 eq), the desired aryl halide (e.g., 4-iodoanisole, 1.1 eq), potassium carbonate (K₂CO₃, 2.0-3.0 eq), and a palladium catalyst such as Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.02-0.05 eq).

  • Solvent Addition: Add a degassed solvent mixture, such as 1,4-dioxane and water (e.g., 4:1 ratio). Degassing (by bubbling nitrogen or argon through the solvent) is crucial to remove oxygen, which can oxidize and deactivate the palladium catalyst.

  • Reaction: Seal the vial and heat the mixture with stirring at 80-100 °C for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup: After completion, cool the reaction to room temperature and dilute with water and ethyl acetate. Separate the layers and extract the aqueous phase with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product via flash column chromatography on silica gel to obtain the desired coupled product.

Suzuki-Miyaura Catalytic Cycle Diagram

SuzukiCycle Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl Ar¹-Pd(II)L₂-X OxAdd->PdII_Aryl Transmetalation Transmetalation PdII_Aryl->Transmetalation PdII_Diaryl Ar¹-Pd(II)L₂-Ar² Transmetalation->PdII_Diaryl Boronate Ar²-B(OH)₃⁻ Boronate->Transmetalation Base Base (e.g., OH⁻) BoronicAcid Ar²-B(OH)₂ Base->BoronicAcid BoronicAcid->Boronate Activation RedElim Reductive Elimination PdII_Diaryl->RedElim RedElim->Pd0 Regeneration Product Ar¹-Ar² (Coupled Product) RedElim->Product ArylHalide Ar¹-X ArylHalide->OxAdd

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Stability, Storage, and Safety

Stability and Storage

Aryl boronic acids are generally stable solids.[3] However, they can undergo slow decomposition via protodeboronation (loss of the boronic acid group) in the presence of moisture and acid, or oxidative degradation. They are also susceptible to trimerization to form boroxines upon dehydration. Therefore, it is recommended to store 5-Bromo-2,3-dihydrobenzo[b]furan-7-boronic acid in a tightly sealed container under an inert atmosphere (nitrogen or argon) in a cool, dry place.[10]

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed.

  • Personal Protective Equipment (PPE): Wear safety glasses or goggles, a lab coat, and chemical-resistant gloves.[10]

  • Hazard Statements: Boronic acids are often classified as causing skin irritation, serious eye irritation, and potential respiratory irritation.[11][12]

  • Handling: Handle in a well-ventilated area, preferably within a chemical fume hood. Avoid creating dust. Avoid contact with skin, eyes, and clothing.[12] Do not ingest or inhale.[10] Wash hands thoroughly after handling.

  • First Aid: In case of skin contact, wash immediately with plenty of soap and water. For eye contact, rinse cautiously with water for several minutes. If inhaled, move to fresh air. Seek medical attention if irritation persists.[12]

Conclusion

5-Bromo-2,3-dihydrobenzo[b]furan-7-boronic acid is a high-value synthetic intermediate that provides chemists with a powerful tool for constructing complex molecular frameworks. Its unique structure combines the pharmacologically relevant dihydrobenzofuran core with the synthetically versatile boronic acid and bromo functionalities. By understanding its fundamental properties and applying the robust protocols outlined in this guide, researchers can effectively leverage this compound to advance projects in medicinal chemistry, drug discovery, and materials science.

References

  • Santos, I., et al. (2021). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. PubMed Central. Available at: [Link]

  • Trotman-Dickenson, A. F. (Ed.). (2021). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. MDPI. Available at: [Link]

  • El-Gamal, M. I., et al. (2023). Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022. MDPI. Available at: [Link]

  • Choi, H. D., et al. (2011). 5-Bromo-3-cyclopentylsulfinyl-2,7-dimethyl-1-benzofuran. National Institutes of Health. Available at: [Link]

  • Hilf, J., et al. (2017). Diversity-Oriented Synthesis of Libraries Based on Benzofuran and 2,3-Dihydrobenzofuran Scaffolds. ACS Publications. Available at: [Link]

  • Alfa Aesar. (2021). Safety Data Sheet: Benzo[b]furan-2-boronic acid. Available at: [Link]

  • PubChem. (n.d.). 7-Bromo-2,3-dihydrobenzofuran-5-carboxylic acid. National Center for Biotechnology Information. Available at: [Link]

  • ResearchGate. (n.d.). Suzuki cross-coupling of methyl 5-bromobenzofuran-2-carboxylate (7) with arylboronic acids 5a-g. Available at: [Link]

  • Google Patents. (n.d.). CN103724305A - Preparation method of 7-bromobenzofuran.
  • Liu, H., et al. (2018). Synthesis of New 2-Arylbenzo[b]furan Derivatives via Palladium-Catalyzed Suzuki Cross-Coupling Reactions in Aqueous Media. MDPI. Available at: [Link]

  • Chem-Impex. (n.d.). 5-Bromo-2,3-dihydrobenzofuran-7-carboxylic acid. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of 2,3-Dihydrobenzofurans. Available at: [Link]

  • Graham, T. H., et al. (n.d.). Boronic acid with high oxidative stability and utility in biological contexts. Raines Lab. Available at: [Link]

  • ResearchGate. (n.d.). Coupling reactions of 5-bromosalicylaldehyde with various arylboronic acids. Available at: [Link]

  • Magritek. (n.d.). 5-Bromo-1,2,3-trifluorobenzene. Available at: [Link]

  • Al-Zoubi, R. M., et al. (2021). Recent developments in the medicinal chemistry of single boron atom-containing compounds. National Institutes of Health. Available at: [Link]

Sources

Exploratory

The Architectural Blueprint of Drug Discovery: An In-depth Technical Guide to the Crystal Structure Analysis of Substituted Dihydrobenzofuran Boronic Acids

Abstract Substituted dihydrobenzofuran boronic acids represent a burgeoning class of molecules in medicinal chemistry, demonstrating significant potential in the development of novel therapeutics. Their efficacy is intri...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Substituted dihydrobenzofuran boronic acids represent a burgeoning class of molecules in medicinal chemistry, demonstrating significant potential in the development of novel therapeutics. Their efficacy is intrinsically linked to their three-dimensional structure, which dictates their interaction with biological targets. This guide provides a comprehensive, in-depth exploration of the methodologies and considerations for the crystal structure analysis of these compounds. Tailored for researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of protocols to offer a nuanced understanding of the causality behind experimental choices, ensuring a robust and self-validating approach to structural elucidation. We will delve into the synthesis of these vital compounds, the intricacies of single-crystal X-ray diffraction, and the critical interpretation of the resulting structural data, thereby providing a complete roadmap from molecule to atomic-resolution structure.

Introduction: The Rising Prominence of Dihydrobenzofuran Boronic Acids in Medicinal Chemistry

The dihydrobenzofuran scaffold is a privileged heterocyclic motif found in numerous natural products and synthetic compounds with a wide array of biological activities.[1] Its rigid, planar structure provides a robust framework for the orientation of various substituents in three-dimensional space. The incorporation of a boronic acid moiety introduces a unique set of chemical properties that are highly advantageous in drug design.

Boronic acids are known to form reversible covalent bonds with diols, a feature that has been ingeniously exploited to target glycoproteins and enzyme active sites containing serine or threonine residues.[2] The first FDA-approved boronic acid-containing drug, bortezomib, a proteasome inhibitor for treating multiple myeloma, underscored the therapeutic potential of this functional group.[2] The unique ability of boron to act as a Lewis acid and to form stable, yet reversible, covalent interactions has solidified the role of boronic acids as indispensable tools in drug discovery.[3][4]

The convergence of the dihydrobenzofuran scaffold with the boronic acid functional group presents a compelling strategy for the development of highly specific and potent drug candidates. Understanding the precise three-dimensional arrangement of atoms within these molecules through single-crystal X-ray diffraction is therefore not merely an academic exercise but a critical step in the rational design of next-generation therapeutics.[1][5] This guide will illuminate the path to achieving this crucial understanding.

The Genesis of the Crystal: Synthesis and Crystallization Strategies

A successful crystal structure analysis begins with the synthesis of high-purity material and the subsequent growth of diffraction-quality single crystals. The choices made at this stage profoundly impact the final outcome.

Synthesis of Substituted Dihydrobenzofuran Boronic Acids

The synthesis of substituted dihydrobenzofuran boronic acids typically involves a multi-step approach, leveraging modern synthetic organic chemistry techniques. A common strategy involves the initial construction of the substituted dihydrobenzofuran core, followed by the introduction of the boronic acid functionality.

A variety of methods exist for the synthesis of the dihydrobenzofuran ring system.[6] For instance, palladium-catalyzed intramolecular C-O bond formation from a suitably substituted phenol derivative is a widely employed and robust method. The substituents on the aromatic ring and the dihydrofuran portion can be introduced at various stages of the synthesis to generate a library of analogues.

The boronic acid group is often introduced via a boronate ester, which is then hydrolyzed in the final step. This is typically achieved through an iridium-catalyzed C-H borylation of the dihydrobenzofuran core or a palladium-catalyzed cross-coupling reaction, such as the Miyaura borylation, of a halogenated dihydrobenzofuran precursor.

The purification of the final boronic acid product is paramount. Techniques such as column chromatography on silica gel or recrystallization are commonly employed.[7] The purity of the compound directly influences its ability to form well-ordered crystals.

The Art and Science of Crystallization

Growing single crystals suitable for X-ray diffraction is often the most challenging and empirical step in the process. The goal is to obtain crystals that are well-formed, of an appropriate size (typically 0.1-0.3 mm in each dimension), and free from defects. Several techniques can be employed, and the optimal method is highly dependent on the specific properties of the compound.

Common Crystallization Techniques:

  • Slow Evaporation: This is the simplest method, where a saturated or near-saturated solution of the compound is allowed to slowly evaporate, leading to a gradual increase in concentration and subsequent crystallization.

  • Vapor Diffusion: This technique involves placing a concentrated solution of the compound in a small, open container within a larger sealed vessel containing a solvent in which the compound is less soluble. The slow diffusion of the anti-solvent vapor into the compound's solution reduces its solubility, inducing crystallization.

  • Slow Cooling: A saturated solution of the compound at an elevated temperature is slowly cooled, causing a decrease in solubility and promoting the growth of crystals.

Choosing the Right Solvent System: The selection of an appropriate solvent or solvent system is critical. The ideal solvent is one in which the compound has moderate solubility. A solvent in which the compound is too soluble may lead to the formation of very small crystals or no crystals at all, while a solvent in which it is poorly soluble will not allow for sufficient material to be dissolved for crystal growth. A combination of a "good" solvent (in which the compound is soluble) and a "bad" or "anti-solvent" (in which the compound is insoluble) is often used in vapor diffusion and layering techniques.

The Core of the Analysis: Single-Crystal X-ray Diffraction

Single-crystal X-ray diffraction is the definitive technique for determining the three-dimensional atomic arrangement of a crystalline solid.[1][5] The process can be broken down into three main stages: data collection, structure solution, and structure refinement.

Data Collection: Capturing the Diffraction Pattern

A suitable single crystal is mounted on a goniometer head and placed in the X-ray beam of a diffractometer. The crystal is typically cooled to a low temperature (around 100 K) using a stream of cold nitrogen gas to minimize thermal vibrations of the atoms, which results in a clearer diffraction pattern.

The diffractometer rotates the crystal through a series of orientations while it is irradiated with a monochromatic X-ray beam. At specific angles, the X-rays are diffracted by the planes of atoms in the crystal lattice, producing a pattern of spots of varying intensities. These diffraction spots are recorded by a detector. A complete dataset consists of thousands of these reflections, each with a unique set of Miller indices (h, k, l) that describe the orientation of the diffracting plane, and a measured intensity.

Structure Solution: From Diffraction Pattern to Atomic Model

The collected diffraction data is processed to determine the unit cell dimensions and the space group of the crystal. The intensities of the reflections are then used to calculate the amplitudes of the structure factors. However, the phase information, which is essential for determining the atomic positions, is lost during the experiment. This is known as the "phase problem" in crystallography.

Several methods have been developed to solve the phase problem for small molecules:

  • Direct Methods: These methods use statistical relationships between the structure factor amplitudes to derive the initial phases.

  • Patterson Methods: This approach is particularly useful for compounds containing heavy atoms, as it uses the vectors between these atoms to determine their positions, which can then be used to phase the remaining reflections.

Once an initial set of phases is obtained, an electron density map can be calculated. This map reveals the positions of the atoms in the unit cell, allowing for the construction of an initial molecular model.

Structure Refinement: Honing the Atomic Model

The initial atomic model is then refined against the experimental diffraction data using a least-squares minimization process. During refinement, the atomic coordinates, thermal parameters (which describe the vibration of the atoms), and other parameters are adjusted to improve the agreement between the calculated diffraction pattern from the model and the experimentally observed pattern.

The quality of the final refined structure is assessed using several metrics, most notably the R-factor (or residual factor), which is a measure of the agreement between the calculated and observed structure factor amplitudes. A low R-factor (typically below 5% for a well-behaved structure) indicates a good fit of the model to the data.

Deciphering the Blueprint: Interpretation of Crystallographic Data

The final output of a crystal structure analysis is a set of atomic coordinates that define the precise three-dimensional structure of the molecule. This information provides a wealth of insights into the compound's chemical and physical properties.

Key Structural Parameters

A detailed analysis of the crystal structure involves the examination of several key parameters:

  • Bond Lengths and Angles: These provide information about the nature of the chemical bonds within the molecule. For example, the C-B bond length in the boronic acid group and the bond lengths and angles within the dihydrobenzofuran ring system can be compared to expected values to identify any unusual strain or electronic effects.

  • Torsional Angles: These describe the conformation of the molecule, particularly the orientation of the boronic acid group relative to the dihydrobenzofuran ring. This is crucial for understanding how the molecule will present itself to a biological target.

  • Planarity: The planarity of the dihydrobenzofuran ring system can be assessed to understand the degree of aromaticity and rigidity of the scaffold.

Intermolecular Interactions and Crystal Packing

The arrangement of molecules in the crystal lattice, known as the crystal packing, is determined by a network of intermolecular interactions. Understanding these interactions is vital, as they can influence the physical properties of the solid, such as its solubility and melting point, and can also provide insights into the types of interactions the molecule is likely to form with a biological target.

For substituted dihydrobenzofuran boronic acids, several types of intermolecular interactions are expected to be important:

  • Hydrogen Bonding: The boronic acid moiety is an excellent hydrogen bond donor and acceptor. It is very common for boronic acids to form hydrogen-bonded dimers in the solid state, where two molecules are linked by a pair of O-H···O hydrogen bonds between their boronic acid groups. Other functional groups on the molecule, such as hydroxyl or amino groups, can also participate in hydrogen bonding.

  • π-π Stacking: The aromatic portion of the dihydrobenzofuran ring can engage in π-π stacking interactions with neighboring molecules, where the aromatic rings are arranged in a parallel or offset fashion.

  • van der Waals Interactions: These are weaker, non-specific interactions that contribute to the overall stability of the crystal packing.

Data Presentation and Visualization

The clear and concise presentation of crystallographic data is essential for its effective communication and interpretation.

Tabulation of Crystallographic Data

Key crystallographic data and refinement statistics should be summarized in a standardized table. A representative example is shown below for a hypothetical substituted dihydrobenzofuran boronic acid.

Parameter Value
Chemical FormulaC₁₅H₁₄BFO₃
Formula Weight272.08
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)8.543(2)
b (Å)12.123(3)
c (Å)13.456(4)
α (°)90
β (°)105.23(1)
γ (°)90
Volume (ų)1345.6(7)
Z4
Calculated Density (g/cm³)1.342
Absorption Coefficient (mm⁻¹)0.105
F(000)568
Crystal Size (mm³)0.25 x 0.20 x 0.15
θ range for data collection (°)2.5 to 27.5
Reflections collected8765
Independent reflections3087 [R(int) = 0.034]
Data / restraints / parameters3087 / 0 / 181
Goodness-of-fit on F²1.05
Final R indices [I>2σ(I)]R₁ = 0.045, wR₂ = 0.112
R indices (all data)R₁ = 0.058, wR₂ = 0.125
Largest diff. peak and hole (e.Å⁻³)0.34 and -0.21
Visualization of Crystal Structures

Visualizing the three-dimensional structure is crucial for a comprehensive understanding. Several software packages are available for this purpose, ranging from free and open-source programs like Mercury and VESTA to commercial packages like Diamond and CrystalMaker.[8][9][10] These programs allow for the interactive manipulation of the crystal structure, the visualization of intermolecular interactions, and the generation of high-quality images for publications and presentations.

Experimental Protocols: A Self-Validating Workflow

The following section outlines a detailed, step-by-step workflow for the crystal structure analysis of a substituted dihydrobenzofuran boronic acid, designed to ensure scientific integrity and trustworthiness at each stage.

Protocol 1: Synthesis and Purification
  • Synthesis: Synthesize the target substituted dihydrobenzofuran boronic acid using established literature procedures or a newly designed synthetic route.

  • Purification: Purify the crude product using an appropriate technique, such as flash column chromatography or recrystallization, to achieve a purity of >98% as determined by NMR spectroscopy and LC-MS.

  • Characterization: Confirm the identity and purity of the compound using a full suite of analytical techniques, including ¹H NMR, ¹³C NMR, high-resolution mass spectrometry (HRMS), and infrared (IR) spectroscopy.

Protocol 2: Single Crystal Growth
  • Solvent Screening: Screen a variety of solvents and solvent systems to identify conditions under which the compound has moderate solubility.

  • Crystallization Setup: Set up crystallization experiments using one or more of the techniques described in Section 2.2. For example, dissolve 5-10 mg of the purified compound in a minimal amount of a "good" solvent (e.g., acetone, ethyl acetate) in a small vial. Place this vial inside a larger, sealed jar containing a small amount of an "anti-solvent" (e.g., hexane, pentane).

  • Incubation: Allow the crystallization experiment to stand undisturbed at a constant temperature for several days to weeks.

  • Crystal Harvesting: Once suitable crystals have formed, carefully harvest them from the mother liquor using a cryoloop and immediately coat them in a cryoprotectant oil (e.g., Paratone-N) to prevent solvent loss and degradation.

Protocol 3: X-ray Data Collection and Processing
  • Crystal Mounting: Mount the cryo-cooled crystal on the goniometer head of the diffractometer.

  • Data Collection: Collect a full sphere of diffraction data using a pre-determined data collection strategy.

  • Data Processing: Process the raw diffraction data using the diffractometer's software package to integrate the reflections, perform corrections for absorption and other experimental effects, and determine the unit cell parameters and space group.

Protocol 4: Structure Solution and Refinement
  • Structure Solution: Solve the crystal structure using a software package such as SHELXT or Olex2.[9]

  • Model Building: Build an initial atomic model based on the solution.

  • Structure Refinement: Refine the model against the experimental data using a program like SHELXL.[9] This iterative process involves adjusting atomic positions, displacement parameters, and other variables to minimize the difference between the calculated and observed diffraction data.

  • Validation: Validate the final refined structure using software tools like PLATON or the IUCr's checkCIF service to check for any potential issues or errors in the model.

Visualizing the Workflow: A Graphviz Representation

The following diagrams illustrate the key workflows described in this guide.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_crystallization Crystallization cluster_diffraction X-ray Diffraction cluster_analysis Structure Analysis Synthesis Synthesis of Dihydrobenzofuran Boronic Acid Purification Purification (Chromatography/Recrystallization) Synthesis->Purification Characterization Characterization (NMR, MS, IR) Purification->Characterization Solvent_Screening Solvent Screening Characterization->Solvent_Screening Crystal_Growth Single Crystal Growth Solvent_Screening->Crystal_Growth Crystal_Harvesting Crystal Harvesting Crystal_Growth->Crystal_Harvesting Data_Collection Data Collection Crystal_Harvesting->Data_Collection Data_Processing Data Processing Data_Collection->Data_Processing Structure_Solution Structure Solution Data_Processing->Structure_Solution Structure_Refinement Structure Refinement Structure_Solution->Structure_Refinement Structure_Validation Structure Validation Structure_Refinement->Structure_Validation Final_Structure Final_Structure Structure_Validation->Final_Structure

Figure 1: The comprehensive workflow for the crystal structure analysis of substituted dihydrobenzofuran boronic acids.

Conclusion: From Structure to Function

The crystal structure analysis of substituted dihydrobenzofuran boronic acids is a powerful and indispensable tool in modern drug discovery. The detailed atomic-level information obtained from single-crystal X-ray diffraction provides a deep understanding of the molecule's conformation, stereochemistry, and potential intermolecular interactions. This knowledge is crucial for guiding the rational design of more potent and selective drug candidates, ultimately accelerating the journey from a promising molecule to a life-saving therapeutic. By adhering to the rigorous and self-validating protocols outlined in this guide, researchers can ensure the generation of high-quality, reliable structural data, laying a solid foundation for the development of the next generation of innovative medicines.

References

  • Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. PMC - PubMed Central. [Link]

  • Boronic acid - Wikipedia. Wikipedia. [Link]

  • 2,3-Dihydrobenzofuran synthesis - Organic Chemistry Portal. Organic Chemistry Portal. [Link]

  • Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective - PMC - PubMed Central. PubMed Central. [Link]

  • Boronic Acid Compounds as Potential Pharmaceutical Agents | Request PDF. ResearchGate. [Link]

  • CrystalMaker Software: Crystal & Molecular Structures Modelling and Diffraction. CrystalMaker Software. [Link]

  • Diamond - Crystal and Molecular Structure Visualization. Crystal Impact. [Link]

  • How to purify boronic acids/boronate esters? - ResearchGate. ResearchGate. [Link]

  • (2,3-dihydro-1-benzofuran-7-yl)boronic acid - PubChem. PubChem. [Link]

  • Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC - PubMed Central. PubMed Central. [Link]

  • Characterisation and Study of Compounds by Single Crystal X-ray Diffraction - MDPI. MDPI. [Link]

  • VESTA - JP-Minerals. JP-Minerals. [Link]

  • What are the freely available crystal-structure visualization softwares? ResearchGate. [Link]

Sources

Protocols & Analytical Methods

Method

The Strategic Application of 5-Bromo-2,3-dihydrobenzo[b]furan-7-boronic acid in Modern Medicinal Chemistry

Introduction: A Privileged Scaffold and a Versatile Synthetic Handle In the landscape of contemporary drug discovery, the pursuit of novel molecular architectures with potent and selective biological activity is paramoun...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Privileged Scaffold and a Versatile Synthetic Handle

In the landscape of contemporary drug discovery, the pursuit of novel molecular architectures with potent and selective biological activity is paramount. The 2,3-dihydrobenzofuran motif is recognized as a "privileged structure," a molecular scaffold that is recurrent in a multitude of natural products and synthetic compounds endowed with a wide spectrum of pharmacological properties, including antiviral, antibacterial, anti-inflammatory, and antimitotic activities.[1][2] Its inherent structural rigidity and defined three-dimensional conformation make it an attractive starting point for the rational design of new therapeutic agents.[3][4]

This application note delves into the specific utility of a key derivative of this scaffold: 5-Bromo-2,3-dihydrobenzo[b]furan-7-boronic acid . This compound uniquely combines the desirable features of the dihydrobenzofuran core with two powerful synthetic handles: a bromine atom and a boronic acid moiety. This dual functionality opens up a vast chemical space for the synthesis of complex molecules, particularly through sequential or orthogonal cross-coupling reactions. The boronic acid group is a cornerstone of the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction, a robust and widely utilized method for the formation of carbon-carbon bonds.[5][6] The bromine atom, in turn, can participate in a variety of other coupling reactions, offering a strategic point for further molecular elaboration.

This guide will illuminate the applications of 5-Bromo-2,3-dihydrobenzo[b]furan-7-boronic acid in medicinal chemistry, with a focus on its role as a versatile building block in the synthesis of bioactive molecules. We will provide a detailed, field-proven protocol for a representative Suzuki-Miyaura cross-coupling reaction, a cornerstone of its application.

Core Application: A Building Block for Bioactive Molecules

The primary application of 5-Bromo-2,3-dihydrobenzo[b]furan-7-boronic acid in medicinal chemistry is as a key intermediate in the synthesis of more complex molecular entities. Its utility has been demonstrated in the creation of targeted inhibitors for epigenetic regulators, a cutting-edge area of cancer research.

A notable example is its use in the synthesis of potent and selective inhibitors of the BRD9 bromodomain.[7] Bromodomains are protein modules that recognize acetylated lysine residues on histones and other proteins, playing a crucial role in the regulation of gene expression. The dysregulation of bromodomain-containing proteins is implicated in various diseases, including cancer and inflammation, making them attractive therapeutic targets. In the synthesis of a series of 2-amino-6-arylpurine derivatives as BRD9 inhibitors, 5-Bromo-2,3-dihydrobenzo[b]furan-7-boronic acid was successfully employed in a Suzuki-Miyaura coupling reaction to introduce the dihydrobenzofuran moiety onto the purine core.[7] This highlights the compound's direct applicability in constructing molecules with potential therapeutic value.

The general scheme for such a reaction is depicted below:

Caption: General scheme of a Suzuki-Miyaura coupling reaction.

Protocol: Suzuki-Miyaura Cross-Coupling of 5-Bromo-2,3-dihydrobenzo[b]furan-7-boronic acid with an Aryl Halide

This protocol provides a representative procedure for the palladium-catalyzed Suzuki-Miyaura cross-coupling of 5-Bromo-2,3-dihydrobenzo[b]furan-7-boronic acid with a generic aryl halide. The conditions are based on established methodologies and should be optimized for specific substrates.

Materials and Reagents
ReagentCAS NumberMolecular Weight ( g/mol )Typical Molar Excess
Aryl/Heteroaryl Halide (e.g., 2-chloro-9H-purine)VariesVaries1.0 eq
5-Bromo-2,3-dihydrobenzo[b]furan-7-boronic acid690632-72-5242.861.2 - 1.5 eq
Palladium Catalyst (e.g., Pd(PPh₃)₄)14221-01-31155.560.05 - 0.1 eq
Base (e.g., K₂CO₃ or Cs₂CO₃)584-08-7138.212.0 - 3.0 eq
Solvent (e.g., 1,4-Dioxane/Water mixture)123-91-188.11-
Experimental Procedure

Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification Start Start Add_Reactants Add aryl halide (1.0 eq), 5-bromo-2,3-dihydrobenzo[b]furan-7-boronic acid (1.2 eq), and base (2.0 eq) to a reaction vessel. Start->Add_Reactants Add_Solvent Add solvent (e.g., 1,4-dioxane/water 4:1). Add_Reactants->Add_Solvent Degas Degas the mixture by bubbling with an inert gas (e.g., Argon or Nitrogen) for 15-20 minutes. Add_Solvent->Degas Add_Catalyst Add palladium catalyst (0.05 eq) under a positive pressure of inert gas. Degas->Add_Catalyst Heat Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with stirring. Add_Catalyst->Heat Monitor Monitor the reaction progress by TLC or LC-MS. Heat->Monitor Cool Cool the reaction mixture to room temperature. Monitor->Cool Reaction Complete Filter Dilute with an organic solvent (e.g., EtOAc) and filter through celite to remove the catalyst. Cool->Filter Extract Wash the filtrate with water and brine. Dry the organic layer over Na₂SO₄. Filter->Extract Concentrate Concentrate the organic layer under reduced pressure. Extract->Concentrate Purify Purify the crude product by column chromatography. Concentrate->Purify End Characterize the pure product. Purify->End

Caption: Experimental workflow for Suzuki-Miyaura coupling.

Step-by-Step Methodology:

  • Reaction Setup: To a flame-dried round-bottom flask or microwave vial, add the aryl/heteroaryl halide (1.0 eq), 5-Bromo-2,3-dihydrobenzo[b]furan-7-boronic acid (1.2 eq), and the base (e.g., K₂CO₃, 2.0 eq).

  • Solvent Addition: Add the chosen solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water) to the flask.

  • Degassing: Seal the vessel and degas the reaction mixture by bubbling a gentle stream of an inert gas (Argon or Nitrogen) through the solution for 15-20 minutes. This step is crucial to remove dissolved oxygen which can deactivate the palladium catalyst.

  • Catalyst Addition: Under a positive pressure of the inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq).

  • Reaction: Heat the reaction mixture to the desired temperature (typically between 80-100 °C) and stir vigorously.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

  • Work-up:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Dilute the reaction mixture with an organic solvent such as ethyl acetate.

    • Filter the mixture through a pad of celite to remove the palladium catalyst. Wash the celite pad with additional ethyl acetate.

    • Transfer the filtrate to a separatory funnel and wash sequentially with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired coupled product.

  • Characterization: Characterize the final product by standard analytical techniques (¹H NMR, ¹³C NMR, and mass spectrometry).

Causality Behind Experimental Choices
  • Choice of Catalyst: Tetrakis(triphenylphosphine)palladium(0) is a common and effective catalyst for Suzuki-Miyaura reactions. Other palladium sources and ligands can be screened for optimal performance with specific substrates.

  • Choice of Base: The base is essential for the transmetalation step of the catalytic cycle.[6] Carbonates like K₂CO₃ and Cs₂CO₃ are commonly used. The choice of base can significantly impact the reaction rate and yield.

  • Choice of Solvent: A mixture of an organic solvent (like 1,4-dioxane or toluene) and water is often used. The water is necessary to dissolve the inorganic base, while the organic solvent solubilizes the reactants and catalyst.

  • Inert Atmosphere: The palladium(0) catalyst is sensitive to oxidation by atmospheric oxygen. Therefore, maintaining an inert atmosphere is critical for catalytic activity.

Conclusion and Future Perspectives

5-Bromo-2,3-dihydrobenzo[b]furan-7-boronic acid is a valuable and versatile building block for medicinal chemists. Its dual reactivity allows for the strategic and efficient synthesis of complex molecules with potential therapeutic applications, as exemplified by its use in the development of BRD9 bromodomain inhibitors. The robust and well-understood Suzuki-Miyaura coupling provides a reliable method for incorporating the privileged 2,3-dihydrobenzofuran scaffold into drug candidates. As the quest for novel therapeutics continues, the strategic application of such multi-functional building blocks will undoubtedly play an increasingly important role in accelerating the drug discovery process.

References

  • Lima, L. M., & Barreiro, E. J. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 25(18), 4323. Available from: [Link]

  • Theodossis, A., et al. (2015). 9H-Purine Scaffold Reveals Induced-Fit Pocket Plasticity of the BRD9 Bromodomain. Journal of Medicinal Chemistry, 58(5), 2294–2307. Available from: [Link]

  • Arnold, F. H. (2019). Biocatalytic strategy for highly diastereo- and enantioselective synthesis of 2,3-dihydrobenzofuran based tricyclic scaffolds. Nature Catalysis, 2(1), 56-64. Available from: [Link]

  • Suzuki-Miyaura cross-coupling reactions of 2,4,6,8-tetra-bromo-10,11-dihydro-5H-dibenzo[b,f]azepine. ResearchGate. Available from: [Link]

  • Nielsen, T. E., et al. (2017). Diversity-Oriented Synthesis of Libraries Based on Benzofuran and 2,3-Dihydrobenzofuran Scaffolds. ACS Combinatorial Science, 19(4), 256–263. Available from: [Link]

  • Trippier, P. C., & McGuigan, C. (2010). Boronic acids in medicinal chemistry: anticancer, antibacterial and antiviral applications. Medicinal chemistry communications, 1(3), 183-198. Available from: [Link]

  • Synthesis of Bioactive Benzofuran Derivatives via Suzuki–Miyaura Cross-Coupling Reaction. Preprints.org. Available from: [Link]

  • Study of Benzofuran Derivatives and their Biological Significance Study of comprehensive properties of benzofuran and its derivatives. IJSDR. Available from: [Link]

  • Benzofuran: An Emerging Scaffold for Antimicrobial Agents. ResearchGate. Available from: [Link]

  • Suzuki-Miyaura Coupling. Chemistry LibreTexts. Available from: [Link]

  • Bifulco, G., et al. (2016). 2,3-Dihydrobenzofuran privileged structures as new bioinspired lead compounds for the design of mPGES-1 inhibitors. Bioorganic & Medicinal Chemistry, 24(5), 973-980. Available from: [Link]

  • Lei, Z., et al. (2023). Construction of Three-Dimensional Covalent Organic Frameworks for Photocatalytic Synthesis of 2,3-Dihydrobenzofuran Derivatives. Journal of the American Chemical Society, 145(3), 1845–1853. Available from: [Link]

Sources

Application

Application Notes and Protocols for the Suzuki-Miyaura Coupling of 5-Bromo-2,3-dihydrobenzo[b]furan-7-boronic acid with Aryl Halides

For Researchers, Scientists, and Drug Development Professionals Introduction: The Strategic Importance of the 2,3-Dihydrobenzofuran Scaffold The 2,3-dihydrobenzofuran motif is a privileged heterocyclic scaffold frequentl...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of the 2,3-Dihydrobenzofuran Scaffold

The 2,3-dihydrobenzofuran motif is a privileged heterocyclic scaffold frequently encountered in a diverse array of biologically active natural products and synthetic pharmaceuticals. Its unique structural and electronic properties make it a cornerstone in medicinal chemistry for the development of novel therapeutic agents. The ability to functionalize this core structure, particularly through the formation of carbon-carbon bonds, is paramount for generating molecular diversity and exploring structure-activity relationships (SAR).

The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and versatile methods for the construction of C(sp²)–C(sp²) bonds.[1][2] This palladium-catalyzed reaction between an organoboron species and an organic halide offers exceptional functional group tolerance, mild reaction conditions, and generally high yields, making it an indispensable tool in modern drug discovery.[3]

This document provides a comprehensive guide to the standard reaction conditions for the Suzuki-Miyaura coupling of 5-Bromo-2,3-dihydrobenzo[b]furan-7-boronic acid with a variety of aryl halides. As a Senior Application Scientist, this guide is designed to offer not just a step-by-step protocol, but also the underlying scientific principles and practical insights to empower researchers to successfully implement and troubleshoot this crucial transformation.

The Catalytic Cycle: A Mechanistic Overview

A thorough understanding of the reaction mechanism is fundamental to rational optimization and troubleshooting. The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst.[1] The three key steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide (Ar-X), forming a Pd(II) intermediate. This is often the rate-determining step of the cycle.[1][4]

  • Transmetalation: In the presence of a base, the organic moiety from the boronic acid is transferred to the palladium center, displacing the halide. The base activates the boronic acid, forming a more nucleophilic boronate species, which facilitates this transfer.[2]

  • Reductive Elimination: The two organic groups on the palladium(II) complex couple and are eliminated as the biaryl product, regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.[1][4]

Suzuki_Miyaura_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L_n oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-X pd_intermediate Ar-Pd(II)L_n-X oxidative_addition->pd_intermediate transmetalation Transmetalation pd_intermediate->transmetalation Ar'-B(OH)₂ Base diaryl_pd Ar-Pd(II)L_n-Ar' transmetalation->diaryl_pd reductive_elimination Reductive Elimination diaryl_pd->reductive_elimination reductive_elimination->pd0 Ar-Ar'

Figure 1: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Key Reaction Parameters and Their Optimization

The success of the Suzuki-Miyaura coupling is highly dependent on the judicious selection of several key parameters. For a substrate like 5-Bromo-2,3-dihydrobenzo[b]furan-7-boronic acid, which is an electron-rich heteroaryl boronic acid, careful optimization is crucial to maximize yield and minimize side reactions such as protodeboronation.[5][6]

ParameterRole and ConsiderationsRecommended Starting Points
Palladium Catalyst The engine of the catalytic cycle. A variety of Pd(0) and Pd(II) precursors can be used.Pd(PPh₃)₄, Pd(OAc)₂, Pd₂(dba)₃
Ligand Stabilizes the palladium catalyst, influences its reactivity, and can prevent catalyst decomposition. Electron-rich and bulky phosphine ligands are often beneficial.PPh₃, P(t-Bu)₃, SPhos, XPhos
Base Activates the boronic acid for transmetalation. The choice of base can significantly affect reaction rate and yield.K₂CO₃, Cs₂CO₃, K₃PO₄
Solvent Solubilizes reactants and influences the reaction rate and selectivity. A mixture of an organic solvent and water is commonly used.1,4-Dioxane/H₂O, Toluene/H₂O, DMF/H₂O
Temperature Affects the reaction rate. Typically, reactions are heated to ensure a reasonable reaction time.80-110 °C
Aryl Halide The electrophilic coupling partner. Reactivity order is generally I > Br > OTf > Cl.Aryl bromides and iodides are good starting points.

Experimental Protocols

The following protocols provide a starting point for the Suzuki-Miyaura coupling of 5-Bromo-2,3-dihydrobenzo[b]furan-7-boronic acid with a generic aryl halide. It is imperative to note that optimization for each specific aryl halide is likely necessary.

Protocol 1: General Conditions with Pd(PPh₃)₄

This protocol utilizes the commonly available and robust catalyst, Tetrakis(triphenylphosphine)palladium(0).

Materials:

  • 5-Bromo-2,3-dihydrobenzo[b]furan-7-boronic acid (1.0 equiv)

  • Aryl halide (1.2 equiv)

  • Pd(PPh₃)₄ (0.03 equiv)

  • K₂CO₃ (2.0 equiv)

  • 1,4-Dioxane

  • Deionized Water

  • Anhydrous sodium sulfate or magnesium sulfate

  • Solvents for chromatography (e.g., hexanes, ethyl acetate)

Procedure:

  • To a flame-dried Schlenk flask, add 5-Bromo-2,3-dihydrobenzo[b]furan-7-boronic acid, the aryl halide, and K₂CO₃.

  • Evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times.

  • Add 1,4-dioxane and deionized water (typically in a 4:1 to 10:1 ratio) that have been previously degassed by bubbling with the inert gas for at least 30 minutes.

  • Under a positive pressure of the inert gas, add Pd(PPh₃)₄ to the reaction mixture.

  • Heat the reaction mixture to 90-100 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.[7]

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol_Workflow start Start setup Reaction Setup: - Add reagents to Schlenk flask - Inert atmosphere start->setup reagent_add Reagent Addition: - Degassed solvents - Palladium catalyst setup->reagent_add reaction Reaction: - Heat to 90-100 °C - Monitor progress (TLC/LC-MS) reagent_add->reaction workup Work-up: - Cool to RT - Extraction and washing reaction->workup purification Purification: - Dry and concentrate - Column chromatography workup->purification end End purification->end

Sources

Method

Optimizing Suzuki-Miyaura Cross-Coupling: A Senior Application Scientist's Guide to Selecting the Optimal Base and Solvent System

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2] Its widespr...

Author: BenchChem Technical Support Team. Date: February 2026

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2] Its widespread application in pharmaceuticals, agrochemicals, and materials science underscores the importance of mastering its intricacies. At the heart of this powerful transformation lies a delicate interplay between the palladium catalyst, the coupling partners, and the reaction environment, dictated primarily by the choice of base and solvent. This guide provides an in-depth exploration of these critical parameters, offering field-proven insights and detailed protocols to empower researchers, scientists, and drug development professionals to navigate the complexities of reaction optimization and achieve optimal outcomes.

The Mechanistic Imperative: Understanding the "Why" Behind Base and Solvent Selection

The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.[3][4] The base and solvent, far from being passive components, actively participate in and influence each of these stages. A nuanced understanding of their roles is paramount for rational reaction design.

The Pivotal Role of the Base: Activating the Boronic Acid

The primary function of the base is to activate the boronic acid, rendering it sufficiently nucleophilic to participate in transmetalation.[5] Organoboron compounds, in their neutral state, do not readily transmetalate.[3] The base facilitates the formation of a more reactive boronate species, typically a trihydroxyborate or an alkoxyborate, which then transfers its organic group to the palladium center.[6]

The generally accepted mechanism involves the formation of an arylpalladium(II) halide complex after oxidative addition. The base can then participate in one of two ways:

  • Reaction with the arylpalladium(II) complex: The base can displace the halide on the palladium center to form a more reactive arylpalladium(II) hydroxo or alkoxo complex. This species can then react with the neutral boronic acid.[7]

  • Reaction with the boronic acid: The base can react directly with the boronic acid to form a tetracoordinate boronate species. This activated boronate is more nucleophilic and readily undergoes transmetalation with the arylpalladium(II) halide complex.

The prevailing pathway is often dependent on the specific base, solvent, and the presence of water.

Suzuki-Miyaura Catalytic Cycle Pd(0)L_n Pd(0)L_n Ar-Pd(II)(L_n)-X Ar-Pd(II)(L_n)-X Pd(0)L_n->Ar-Pd(II)(L_n)-X Oxidative Addition (Ar-X) Ar-Pd(II)(L_n)-R Ar-Pd(II)(L_n)-R Ar-Pd(II)(L_n)-X->Ar-Pd(II)(L_n)-R Transmetalation Ar-R Ar-R Ar-Pd(II)(L_n)-R->Ar-R Reductive Elimination Ar-R->Pd(0)L_n Catalyst Regeneration R-B(OH)_2 R-B(OH)_2 R-B(OH)_2->Ar-Pd(II)(L_n)-R Base Base Base->Ar-Pd(II)(L_n)-R Activation

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Selecting the Optimal Base: A Decision Framework

The choice of base is critical and depends on several factors, including the electronic properties of the substrates, the presence of base-sensitive functional groups, and the desired reaction kinetics.

Categorization of Common Bases

Bases typically employed in Suzuki-Miyaura couplings can be broadly classified as inorganic or organic.

Base ClassExamplespKa (approx.)Key Characteristics
Carbonates Na₂CO₃, K₂CO₃, Cs₂CO₃10.3 (HCO₃⁻)Mild, widely applicable, often used in aqueous mixtures. Cs₂CO₃ is more soluble in organic solvents.[8]
Phosphates K₃PO₄12.3 (HPO₄²⁻)Moderately strong, effective for a broad range of substrates, including challenging couplings.[5]
Hydroxides NaOH, KOH, Ba(OH)₂>14Strong bases, can be effective but may promote side reactions or degrade sensitive substrates.[9]
Fluorides KF, CsF3.2 (HF)Mild, particularly useful for reactions with base-sensitive functional groups.[5]
Alkoxides NaOtBu, KOtBu~19 (in DMSO)Very strong bases, often used for less reactive aryl chlorides.[5]
Organic Amines Triethylamine (TEA), DIPEA~11Generally weaker and less effective than inorganic bases for most Suzuki couplings.[1]

Note: pKa values are approximate and can vary with the solvent.

Decision-Making Logic for Base Selection

A systematic approach to selecting a base involves considering the reactivity of the coupling partners.

Base Selection Workflow Start Evaluate Substrates Electronically_Neutral Electronically Neutral or Electron-Rich Aryl Halide Start->Electronically_Neutral Electron_Deficient Electron-Deficient Aryl Halide Start->Electron_Deficient Stronger_Base Consider Stronger Base (e.g., K₃PO₄, Cs₂CO₃) Electronically_Neutral->Stronger_Base Mild_Base Start with Mild Base (e.g., K₂CO₃, Na₂CO₃) Electron_Deficient->Mild_Base Base_Sensitive Base-Sensitive Functional Groups Present? Base_Sensitive->Mild_Base No Fluoride_Base Use Fluoride Base (e.g., KF, CsF) Base_Sensitive->Fluoride_Base Yes Mild_Base->Base_Sensitive Very_Strong_Base Use Very Strong Base (e.g., NaOtBu, KOtBu) for Aryl Chlorides Stronger_Base->Very_Strong_Base If reaction is sluggish

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Utilizing Diethanolamine for Stable Boronate Adducts in Challenging Couplings

Welcome to the technical support center for the application of diethanolamine (DEA) in forming stable boronate adducts, specifically for researchers, scientists, and professionals in drug development. This guide is desig...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the application of diethanolamine (DEA) in forming stable boronate adducts, specifically for researchers, scientists, and professionals in drug development. This guide is designed to provide in-depth technical assistance, troubleshooting advice, and answers to frequently asked questions regarding the use of diethanolamine boronate esters (also known as DABO boronates) in challenging cross-coupling reactions. Our goal is to equip you with the knowledge to overcome common hurdles and successfully employ this powerful technique in your synthetic endeavors.

Introduction: Why Diethanolamine?

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis.[1][2] However, a significant challenge lies in the instability of many boronic acids, which can be prone to decomposition via protodeboronation, oxidation, or polymerization, leading to poor yields and reproducibility.[1][2][3] While various protecting groups and surrogates like pinacol esters and N-methyliminodiacetic acid (MIDA) boronates have been developed, diethanolamine offers a practical, cost-effective, and highly effective solution for stabilizing a wide range of boronic acids, particularly those that are labile.[1]

Diethanolamine reacts with boronic acids to form air- and water-stable, crystalline adducts.[1] These DABO (2,8-dioxa-5-aza-1-borabicyclo[3.3.0]octane) boronates can often be used directly in coupling reactions, where they hydrolyze in situ to release the active boronic acid under aqueous, basic conditions.[1] This "slow-release" mechanism can be advantageous in maintaining a low concentration of the sensitive boronic acid throughout the reaction, minimizing decomposition pathways.

This guide will walk you through the practical aspects of working with these valuable reagents, from their preparation to their successful implementation in your coupling reactions.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments with diethanolamine boronate adducts.

Issue 1: Failure to Form the Diethanolamine Boronate Adduct

  • Observation: Upon addition of diethanolamine to a solution or suspension of your boronic acid, no precipitate forms, or the starting material remains unchanged.

  • Probable Cause 1: Steric Hindrance. Highly substituted boronic acids, particularly those with substituents in the ortho positions, may be too sterically hindered to form the tetrahedral boronate species with diethanolamine.[1] For example, complexation of diethanolamine with 2,6-dimethylphenylboronic acid has been reported to fail.[1]

  • Solution 1:

    • Reaction Conditions: Ensure the reaction is stirred for an adequate amount of time (e.g., 20 minutes to several hours) at room temperature. Gentle warming may be attempted, but be mindful of the stability of your specific boronic acid.

    • Alternative Protecting Groups: If adduct formation remains unsuccessful due to sterics, consider alternative, less bulky protecting groups or proceed with the challenging coupling using the boronic acid directly under carefully optimized conditions.

  • Probable Cause 2: Impure Boronic Acid. The presence of impurities in your boronic acid starting material can interfere with the adduct formation.

  • Solution 2:

    • Purification: Purify the boronic acid prior to adduct formation. Recrystallization or chromatography may be necessary.

    • Characterization: Confirm the purity of your boronic acid by NMR or other analytical techniques before proceeding.

Issue 2: Oiling Out or Difficulty with Crystallization of the Adduct

  • Observation: Instead of a crystalline precipitate, an oil or a sticky solid forms upon addition of diethanolamine.

  • Probable Cause: Solubility and Crystallization Kinetics. The solubility of the diethanolamine boronate adduct can vary depending on the substrate and solvent system.[4] In some cases, the adduct may initially form as an oil before crystallizing.

  • Solution:

    • Solvent System: Experiment with different solvents for the adduct formation. Dichloromethane is commonly used and often results in precipitation.[1][5] If the adduct is soluble in the reaction solvent, careful addition of an anti-solvent (e.g., hexanes) may induce precipitation.

    • Seeding: If you have previously isolated a small amount of crystalline material, use it to seed the reaction mixture to encourage crystallization.

    • Trituration: If an oil forms, attempt to induce crystallization by scratching the side of the flask with a glass rod or by triturating the oil with a suitable solvent (e.g., ethyl acetate) to remove excess diethanolamine and encourage solidification.[1]

Issue 3: Low or No Yield in the Suzuki-Miyaura Coupling Reaction

  • Observation: After performing the cross-coupling reaction with your isolated diethanolamine boronate adduct, you observe low conversion of your starting materials or no desired product formation.

  • Probable Cause 1: Inadequate Hydrolysis of the Adduct. Diethanolamine boronate adducts need to hydrolyze to the corresponding boronic acid or boronate ester to participate in the catalytic cycle. This hydrolysis is typically facilitated by aqueous/protic conditions.[1]

  • Solution 1:

    • Reaction Conditions: Ensure your reaction conditions include a protic co-solvent (e.g., water, isopropanol). Reduced yields are often observed under anhydrous conditions.[1]

    • Base Selection: The choice of base is critical. A base like K₃PO₄ in the presence of water is often effective for promoting the slow release of the boronic acid.[2]

  • Probable Cause 2: Catalyst Inactivity or Incompatibility. The chosen palladium catalyst or ligand may not be suitable for the specific substrates or may have degraded.

  • Solution 2:

    • Catalyst System: For challenging couplings, especially with sterically hindered partners, consider using bulky, electron-rich phosphine ligands such as JohnPhos, XPhos, or SPhos.[1][6]

    • Catalyst Integrity: Use a fresh, active catalyst. If using a Pd(II) precatalyst, ensure the reaction conditions are suitable for its reduction to the active Pd(0) species.[6]

  • Probable Cause 3: Protodeboronation of the in situ Generated Boronic Acid. Even with the slow-release strategy, if the generated boronic acid is exceptionally unstable, it may still decompose before coupling.

  • Solution 3:

    • Optimize Reaction Rate: Increase the reaction temperature to favor the rate of cross-coupling over decomposition.

    • Ligand Choice: Use ligands that accelerate the transmetalation and reductive elimination steps.

Issue 4: Formation of Homocoupling Product

  • Observation: A significant amount of a byproduct corresponding to the dimerization of your boronic acid is observed.

  • Probable Cause: Presence of Oxygen or Excess Pd(II). Homocoupling is often promoted by the presence of oxygen in the reaction mixture, which can lead to the formation of Pd(II) species that facilitate this side reaction.[6]

  • Solution:

    • Degassing: Rigorously degas all solvents and ensure the reaction is maintained under an inert atmosphere (e.g., nitrogen or argon).[6]

    • Catalyst Source: Start with a Pd(0) source like Pd(PPh₃)₄ or Pd₂(dba)₃ to minimize the presence of Pd(II).[6]

Frequently Asked Questions (FAQs)

Q1: How stable are diethanolamine boronate adducts?

A1: Diethanolamine boronate adducts are generally air- and water-stable crystalline solids that can be stored for extended periods at room temperature without noticeable degradation, offering a significant advantage over their often-labile boronic acid counterparts.[1] They are also often stable to silica gel chromatography.[7]

Q2: Do I need to hydrolyze the diethanolamine boronate adduct before the coupling reaction?

A2: No, a separate hydrolysis step is typically not necessary.[1] The adduct is designed to hydrolyze in situ under the aqueous basic conditions of the Suzuki-Miyaura reaction.[1]

Q3: Can I use diethanolamine boronate adducts in anhydrous coupling conditions?

A3: It is generally not recommended. The presence of water or a protic co-solvent is usually required to facilitate the hydrolysis of the adduct to the active boronic acid species for efficient transmetalation.[1]

Q4: What is the main advantage of using diethanolamine boronate adducts over pinacol esters?

A4: While pinacol esters are also more stable than boronic acids, their transmetalation can be sluggish.[1] Diethanolamine adducts offer excellent stability for storage and handling, and their in situ hydrolysis can provide a kinetically favorable release of the boronic acid during the reaction. Additionally, diethanolamine is a very inexpensive auxiliary.[1]

Q5: Are there any limitations to using diethanolamine to form these adducts?

A5: Yes, the primary limitation is steric hindrance. Boronic acids with bulky ortho-substituents may fail to form the adduct.[1]

Q6: How does the stability of diethanolamine (DABO) boronates compare to MIDA boronates?

A6: Both DABO and MIDA boronates offer enhanced stability compared to free boronic acids. MIDA boronates are exceptionally stable and have been extensively studied for iterative cross-coupling due to their ability to remain intact under anhydrous coupling conditions.[2][8][9] DABO boronates are also very stable for storage and handling and are particularly valued for their simplicity of preparation and the low cost of diethanolamine.[1] The choice between them may depend on the specific application, cost considerations, and the desired reactivity profile.

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of a Diethanolamine Boronate Adduct

This protocol is a general guideline and may require optimization for specific substrates.

  • Preparation: In a round-bottom flask equipped with a magnetic stir bar, suspend the boronic acid (1.0 equiv) in dichloromethane.

  • Addition of Diethanolamine: Add diethanolamine (1.0 equiv) dropwise to the suspension at room temperature while stirring.[5]

  • Formation of Precipitate: A precipitate will typically form, which may be preceded by the initial solid dissolving completely.[5]

  • Stirring: Stir the resulting slurry for 20-30 minutes at room temperature.

  • Isolation: Isolate the solid product by vacuum filtration.

  • Washing and Drying: Wash the solid with a small amount of cold solvent (e.g., dichloromethane or ethyl acetate) and dry under vacuum to yield the diethanolamine boronate adduct.[6]

Protocol 2: General Procedure for Suzuki-Miyaura Cross-Coupling Using a Diethanolamine Boronate Adduct

This protocol is a starting point for a challenging coupling and will likely require optimization of the catalyst, ligand, base, solvent, and temperature.

  • Reaction Setup: To a reaction vessel, add the diethanolamine boronate adduct (1.2 equiv), the aryl halide (1.0 equiv), the palladium catalyst (e.g., Pd(OAc)₂, 2 mol%), the phosphine ligand (e.g., JohnPhos, 4 mol%), and the base (e.g., K₃PO₄, 3.0 equiv).

  • Inert Atmosphere: Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.

  • Solvent Addition: Add the degassed solvent system (e.g., a mixture of dioxane and water, 5:1) via syringe.

  • Heating: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir until the reaction is complete (monitor by TLC or LC-MS).

  • Workup: Cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Data Summary

Boronate TypeStabilityHandlingReactivity in CouplingKey Feature
Boronic Acid Often unstable (air and moisture sensitive)[1][2]Can be difficult, may require storage under inert atmosphereGenerally high, but decomposition can compete with couplingDirect use, no deprotection needed
Pinacol Ester More stable than boronic acids[1]Generally easy to handle, often crystalline solidsCan be sluggish, slower transmetalation[1]Widely used, commercially available
MIDA Boronate Exceptionally stable, compatible with chromatography[2][9]Easy to handle, crystalline solidsUnreactive in anhydrous conditions, requires hydrolysis for coupling[9]Enables iterative cross-coupling
DEA (DABO) Boronate Air- and water-stable crystalline solids[1]Easy to handle and isolate by filtration[1]Used directly, hydrolyzes in situ in protic media[1]Inexpensive, simple preparation

Visual Guides

Diagram 1: Formation of a Diethanolamine Boronate Adduct

Caption: Formation of a stable DABO boronate adduct.

Diagram 2: Experimental Workflow for Challenging Couplings

workflow cluster_prep Adduct Preparation cluster_coupling Suzuki-Miyaura Coupling start Unstable Boronic Acid add_dea Add Diethanolamine (e.g., in CH₂Cl₂) start->add_dea isolate Isolate Stable DABO Adduct add_dea->isolate coupling_rxn Couple with Aryl Halide (Pd catalyst, base, aq. solvent) isolate->coupling_rxn Use Directly hydrolysis In situ Hydrolysis coupling_rxn->hydrolysis releases Boronic Acid product Purified Coupled Product coupling_rxn->product

Caption: Workflow for using DABO adducts in cross-coupling.

Diagram 3: Troubleshooting Logic for Failed Couplings

troubleshooting start Low/No Coupling Yield check_hydrolysis Are conditions aqueous/protic? start->check_hydrolysis check_catalyst Is the catalyst/ligand active and appropriate? check_hydrolysis->check_catalyst Yes add_water Add protic co-solvent (e.g., H₂O) check_hydrolysis->add_water No check_temp Is temperature high enough? check_catalyst->check_temp Yes change_catalyst Use bulky ligand (e.g., XPhos) Use fresh catalyst check_catalyst->change_catalyst No success Improved Yield check_temp->success Yes increase_temp Increase reaction temperature check_temp->increase_temp No add_water->check_catalyst change_catalyst->check_temp increase_temp->success

Caption: Decision tree for troubleshooting failed couplings.

References

  • Diethanolamine Boronic Esters: Development of a Simple and Standard Process for Boronic Ester Synthesis. (2020). Organic Process Research & Development. Retrieved January 23, 2026, from [Link]

  • Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem. (2024, March 22). YouTube. Retrieved January 23, 2026, from [Link]

  • Vedejs, E., et al. (2009). DABO Boronates: Stable Heterocyclic Boronic Acid Complexes for Use in Suzuki-Miyaura Cross-Coupling Reactions. National Institutes of Health. Retrieved January 23, 2026, from [Link]

  • Borane adduct formation was used as a basic sites probe. (n.d.). ResearchGate. Retrieved January 23, 2026, from [Link]

  • MIDA boronates are hydrolysed fast and slow by two different mechanisms. (2017). National Institutes of Health. Retrieved January 23, 2026, from [Link]

  • How can I solve my problem with Suzuki coupling? (2014). ResearchGate. Retrieved January 23, 2026, from [Link]

  • DABO Boronates: Stable Heterocyclic Boronic Acid Complexes for Use in Suzuki-Miyaura Cross-Coupling Reactions. (2009). ResearchGate. Retrieved January 23, 2026, from [Link]

  • Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. (2021). National Institutes of Health. Retrieved January 23, 2026, from [Link]

  • Tuning Imine and Boronic Acid Reactivity with Neighboring Group Effects: Iminoboronates and Diazaborines in Bioconjugation. (2023). ChemRxiv. Retrieved January 23, 2026, from [Link]

  • Stereodefined Synthesis of 3-Difluoromethyl-Benzoxaboroles: Novel Antimicrobials with Unlocked H-Bonding. (2026). American Chemical Society. Retrieved January 23, 2026, from [Link]

  • A Method for the Deprotection of Alkylpinacolyl Boronate Esters. (2011). National Institutes of Health. Retrieved January 23, 2026, from [Link]

  • A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. (2009). National Institutes of Health. Retrieved January 23, 2026, from [Link]

  • Recent advances in the synthesis and reactivity of MIDA boronates. (2019). Royal Society of Chemistry. Retrieved January 23, 2026, from [Link]

  • A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. (2009). Journal of the American Chemical Society. Retrieved January 23, 2026, from [Link]

  • Masking Boronic Acids for Suzuki Coupling. (2011, October 3). YouTube. Retrieved January 23, 2026, from [Link]

  • Process Development of a Suzuki Reaction Used in the Manufacture of Lanabecestat. (2018). American Chemical Society. Retrieved January 23, 2026, from [Link]

  • Boron Chemistry: An Overview. (2016). ACS Symposium Series. Retrieved January 23, 2026, from [Link]

  • Stability of Boronic Esters to Hydrolysis: A Comparative Study. (2025). ResearchGate. Retrieved January 23, 2026, from [Link]

Sources

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to the Analytical Characterization of Suzuki Coupling Products

For the modern researcher in synthetic and medicinal chemistry, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the construction of carbon-carbon bonds, particularly for the synthesis of biaryl an...

Author: BenchChem Technical Support Team. Date: February 2026

For the modern researcher in synthetic and medicinal chemistry, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the construction of carbon-carbon bonds, particularly for the synthesis of biaryl and related structures prevalent in pharmaceuticals and advanced materials. The elegance of this palladium-catalyzed transformation, however, is matched by the critical need for rigorous analytical characterization of its products. A successful synthesis is not merely defined by the formation of the desired compound, but by its unambiguous identification, quantification of its purity, and the comprehensive characterization of any associated impurities.

This guide provides an in-depth comparison of the primary analytical techniques employed for the characterization of Suzuki coupling products. As a senior application scientist, my focus extends beyond a mere recitation of methodologies. Instead, I will elucidate the underlying principles of each technique, provide field-proven insights into their application, and offer detailed experimental protocols. The objective is to empower you, my fellow researchers, to make informed decisions in your analytical workflows, ensuring the scientific integrity of your work.

The Analytical Imperative in Suzuki Coupling

The Suzuki coupling reaction, while robust, is not without its complexities. A typical reaction mixture may contain the desired product, unreacted starting materials (aryl halides and boronic acids/esters), homocoupled byproducts, and catalyst residues. The choice of analytical technique is therefore dictated by the specific question being asked: Are we monitoring the reaction's progress in real-time? Are we confirming the identity of the final product? Are we quantifying its purity to pharmaceutical-grade standards? Or are we seeking to definitively elucidate the three-dimensional structure of a novel compound? Each of these questions is best answered by a specific analytical tool, or more often, a combination of tools.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structural Elucidation

NMR spectroscopy is arguably the most powerful and informative technique for the structural characterization of organic molecules, and it is the cornerstone for analyzing Suzuki coupling products. Its ability to provide detailed information about the chemical environment of individual atoms within a molecule makes it indispensable for confirming the formation of the desired C-C bond and for identifying impurities.

Principles and Rationale

NMR spectroscopy relies on the magnetic properties of atomic nuclei. When placed in a strong magnetic field, nuclei with a non-zero spin, such as ¹H and ¹³C, can absorb and re-emit electromagnetic radiation at a specific frequency. This resonance frequency is highly sensitive to the local electronic environment of the nucleus, providing a unique fingerprint of its position within the molecule.

For Suzuki coupling products, ¹H NMR is the first line of analysis. The formation of a new biaryl bond results in characteristic shifts in the aromatic region of the spectrum, and the disappearance of signals corresponding to the starting materials provides a clear indication of reaction progress. Furthermore, the integration of NMR signals is directly proportional to the number of nuclei, allowing for quantitative analysis of product purity and reaction yield (qNMR).[1][2][3][4]

When the ¹H NMR spectrum is complex or ambiguous, two-dimensional (2D) NMR techniques are employed. These experiments provide information about the connectivity between atoms, allowing for the unambiguous assignment of all proton and carbon signals, even in complex molecules.

Key NMR Experiments for Suzuki Products
  • ¹H NMR: Provides information on the proton environment, including chemical shift, multiplicity (splitting patterns), and integration (proton count).

  • ¹³C NMR: Reveals the number and chemical environment of carbon atoms.

  • DEPT (Distortionless Enhancement by Polarization Transfer): Differentiates between CH, CH₂, and CH₃ groups.

  • COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically through 2-3 bonds).[5][6]

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbons.[5][6]

  • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over longer ranges (typically 2-3 bonds), crucial for connecting different parts of a molecule.[5][6]

Experimental Protocol: Comprehensive NMR Analysis of a Biaryl Product
  • Sample Preparation:

    • Dissolve 5-10 mg of the purified Suzuki coupling product in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is critical to ensure the sample is fully dissolved and to avoid overlapping signals with the analyte.

    • Filter the solution through a small plug of glass wool into a clean, dry NMR tube to remove any particulate matter.

  • 1D NMR Acquisition:

    • Acquire a ¹H NMR spectrum. Ensure a sufficient number of scans to achieve a good signal-to-noise ratio.

    • Acquire a ¹³C NMR spectrum. As ¹³C has a low natural abundance, a larger number of scans will be required.

    • Acquire a DEPT-135 spectrum to aid in the identification of CH, CH₂, and CH₃ signals.

  • 2D NMR Acquisition (if necessary):

    • Based on the complexity of the 1D spectra, acquire 2D NMR data. A standard suite of experiments includes COSY, HSQC, and HMBC.[7]

    • For the COSY experiment, set the spectral width to encompass all proton signals.

    • For HSQC and HMBC experiments, set the spectral width in the F2 dimension for the protons and in the F1 dimension for the carbons.[7]

  • Data Processing and Interpretation:

    • Process the spectra using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, and baseline correction.

    • Calibrate the chemical shifts to the residual solvent peak.

    • Integrate the ¹H NMR signals to determine the relative number of protons.

    • Analyze the 2D spectra to establish connectivity between atoms and assign all signals.[5][8]

Mass Spectrometry (MS): Unveiling Molecular Weight and Fragmentation

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is an essential tool for confirming the molecular weight of the Suzuki coupling product and for identifying impurities. When coupled with a chromatographic separation technique such as Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS), it provides a wealth of information about the composition of a reaction mixture.

Principles and Rationale

In a mass spectrometer, molecules are first ionized, then accelerated through a magnetic or electric field, and finally detected. The path of the ions is dependent on their m/z ratio, allowing for their separation and detection. The choice of ionization technique is critical and depends on the polarity and thermal stability of the analyte.

  • Electron Ionization (EI): A "hard" ionization technique used in GC-MS that causes extensive fragmentation. The resulting fragmentation pattern is highly reproducible and can be used to identify compounds by comparison to a spectral library.

  • Electrospray Ionization (ESI): A "soft" ionization technique commonly used in LC-MS that typically produces protonated molecules ([M+H]⁺) or other adducts with minimal fragmentation. It is ideal for polar and non-volatile compounds.[9][10]

  • Atmospheric Pressure Chemical Ionization (APCI): Another soft ionization technique used in LC-MS that is suitable for less polar and more volatile compounds than ESI.[9][10]

Experimental Protocol: LC-MS Analysis of a Suzuki Coupling Reaction Mixture
  • Sample Preparation:

    • Dilute a small aliquot of the reaction mixture in a suitable solvent (e.g., methanol, acetonitrile) to a concentration of approximately 1-10 µg/mL.

    • Filter the sample through a 0.22 µm syringe filter to remove any particulate matter that could clog the HPLC system.

  • HPLC Separation:

    • Column: A reversed-phase C18 column is a good starting point for most biaryl compounds.

    • Mobile Phase: A gradient of water (often with 0.1% formic acid to aid ionization) and an organic solvent like acetonitrile or methanol is typically used. The gradient should be optimized to achieve good separation of the product from starting materials and byproducts.[11][12][13]

    • Flow Rate: A typical flow rate is 0.2-0.5 mL/min for analytical HPLC-MS.

    • Detector: A UV detector can be used in series with the mass spectrometer to provide additional quantitative information.

  • Mass Spectrometry Detection:

    • Ionization Source: Choose between ESI and APCI based on the polarity of the expected product. ESI is generally more sensitive for polar compounds.[14]

    • Polarity: Acquire data in both positive and negative ion modes to ensure detection of all components.

    • Mass Range: Set the mass range to encompass the expected molecular weights of the product and any potential byproducts.

    • Fragmentation: For structural confirmation, tandem mass spectrometry (MS/MS) can be performed to induce fragmentation of the parent ion and obtain structural information.

Chromatographic Techniques: The Workhorses of Separation and Purification

Chromatography is a family of techniques used to separate the components of a mixture. For the analysis of Suzuki coupling products, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most commonly used methods. They are invaluable for monitoring reaction progress, assessing product purity, and isolating the final product.

Principles and Rationale

Chromatography separates molecules based on their differential distribution between a stationary phase and a mobile phase.

  • HPLC: The sample is dissolved in a liquid mobile phase and pumped through a column packed with a solid stationary phase. Separation is based on the analyte's polarity, size, or charge. Reversed-phase HPLC, with a nonpolar stationary phase and a polar mobile phase, is the most common mode for Suzuki coupling products.[15]

  • GC: The sample is vaporized and swept by a gaseous mobile phase (carrier gas) through a column containing a liquid or solid stationary phase. Separation is based on the analyte's boiling point and its interaction with the stationary phase. GC is suitable for volatile and thermally stable compounds.

Experimental Protocol: HPLC Purity Analysis of a Purified Suzuki Product
  • Method Development:

    • Column Selection: A high-resolution C18 column is a good starting point.

    • Mobile Phase Selection: Start with a simple mobile phase system, such as water and acetonitrile, and add modifiers like formic acid or trifluoroacetic acid to improve peak shape if necessary.[11]

    • Gradient Optimization: Develop a gradient elution method to ensure that all potential impurities are eluted and separated from the main product peak.[16]

  • Sample Preparation:

    • Accurately weigh and dissolve the sample in the mobile phase to a known concentration (e.g., 1 mg/mL).

    • Filter the sample through a 0.22 µm syringe filter.

  • Analysis:

    • Inject a known volume of the sample onto the HPLC system.

    • Monitor the separation using a UV detector at a wavelength where the product and expected impurities have good absorbance.

    • Integrate the peaks in the chromatogram to determine the area percent of the main product and any impurities.

  • Validation:

    • For quantitative analysis, the method should be validated according to ICH guidelines, which includes assessing linearity, accuracy, precision, and limits of detection and quantification.[17][18][19][20]

Other Important Analytical Techniques

While NMR, MS, and chromatography are the primary tools for characterizing Suzuki coupling products, other techniques provide valuable complementary information.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of its chemical bonds. Each functional group has a characteristic absorption frequency, making FTIR a useful tool for identifying the presence or absence of specific functional groups.[21] In the context of Suzuki coupling, FTIR can be used to confirm the disappearance of C-X (halide) stretching vibrations from the starting material and the appearance of new bands associated with the biaryl product.[22]

X-ray Crystallography

For crystalline Suzuki coupling products, single-crystal X-ray diffraction provides the ultimate, unambiguous determination of the three-dimensional molecular structure.[23][24][25] It provides precise information on bond lengths, bond angles, and stereochemistry. Obtaining a high-quality single crystal suitable for X-ray analysis can be a significant challenge, but when successful, it provides an unparalleled level of structural detail.[26]

Comparative Guide to Analytical Techniques

TechniqueInformation ProvidedAdvantagesLimitationsTypical Application for Suzuki Products
NMR Spectroscopy Detailed structural information, connectivity, quantitative analysisNon-destructive, highly informative, quantitativeLower sensitivity than MS, can be complex for large moleculesPrimary tool for structural elucidation and purity assessment
Mass Spectrometry Molecular weight, elemental composition, fragmentation patternsHigh sensitivity, can be coupled with chromatographyProvides limited structural information on its own, ionization can be challengingConfirmation of product molecular weight, identification of byproducts
HPLC Separation and quantification of components in a mixtureHigh resolution, quantitative, versatileDestructive, requires method developmentPurity analysis, reaction monitoring, preparative purification
GC Separation and quantification of volatile componentsHigh resolution for volatile compoundsLimited to thermally stable and volatile compoundsAnalysis of volatile starting materials and products
FTIR Spectroscopy Presence or absence of functional groupsFast, non-destructive, easy to useProvides limited structural information, not quantitativeQuick check for the presence of key functional groups
X-ray Crystallography Absolute 3D molecular structureUnambiguous structural determinationRequires a high-quality single crystal, can be time-consumingDefinitive structure elucidation of novel crystalline products

Visualizing the Analytical Workflow

A typical analytical workflow for the characterization of a Suzuki coupling product involves a multi-technique approach to ensure comprehensive analysis.

analytical_workflow cluster_synthesis Synthesis & Workup cluster_analysis Analytical Characterization Reaction Suzuki Coupling Reaction Workup Aqueous Workup & Extraction Reaction->Workup TLC_MS TLC/MS for Reaction Monitoring Reaction->TLC_MS In-process Control Purification Column Chromatography Workup->Purification NMR NMR Spectroscopy (1H, 13C, 2D) Purification->NMR Primary Structural Confirmation LCMS LC-MS Purification->LCMS Molecular Weight Confirmation HPLC HPLC Purity Purification->HPLC Quantitative Purity Assessment FTIR FTIR Purification->FTIR Functional Group Analysis Xray X-ray Crystallography (if crystalline) Purification->Xray Definitive Structure

Caption: A typical analytical workflow for a Suzuki coupling product.

Conclusion: An Integrated Approach to Ensure Scientific Rigor

The robust characterization of Suzuki coupling products is not a matter of applying a single analytical technique but rather a strategic integration of multiple, complementary methods. NMR spectroscopy provides the foundational structural information, mass spectrometry confirms the molecular identity, and chromatography ensures the purity of the final compound. FTIR and X-ray crystallography offer additional layers of confirmation when needed.

As researchers, scientists, and drug development professionals, our commitment to scientific integrity demands a thorough and well-documented analytical approach. By understanding the strengths and limitations of each technique and by applying them judiciously, we can ensure the quality, safety, and efficacy of the molecules we create. This guide serves as a starting point for developing robust analytical workflows and for making informed decisions in the characterization of these important synthetic products.

References

  • Sahoo, C. K., Sudhakar, M., Sahoo, N. K., Rao, S. R. M., & Panigrahy, U. P. (2018). Validation of Analytical Methods: A Review. Int J Chromatogr Sep Tech: IJCST-112. DOI: 10.29011/IJCST-112.000012. [Link]

  • Do, N. M., Olivier, M. A., Salisbury, J. J., & Wager, C. B. (2011). Application of Quantitative 19F and 1H NMR for Reaction Monitoring and in Situ Yield Determinations for an Early Stage Pharmaceutical Candidate. Analytical Chemistry, 83(22), 8766–8771. [Link]

  • Bruker. (n.d.). Step By Step Instructions for 2D NMR Experiments on the Bruker 300 MHz Spectrometer. [Link]

  • Emery Pharma. (2018, April 2). A Step-By-Step Guide to 1D and 2D NMR Interpretation. [Link]

  • Perles, J. (Ed.). (2021). Characterisation and Study of Compounds by Single Crystal X-Ray Diffraction. MDPI. [Link]

  • Li, Y., Dong, G., & Cai, M. (2014). Comparison of ESI– and APCI–LC–MS/MS methods: A case study of levonorgestrel in human plasma. Journal of Pharmaceutical Analysis, 4(5), 352-357. [Link]

  • Shimadzu. (n.d.). Comparison of LCMS and other techniques. [Link]

  • Element Lab Solutions. (n.d.). HPLC Solvent Selection. [Link]

  • ALWSCI. (2024, May 10). Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks. [Link]

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  • Labcompare. (2025, February 28). Troubleshooting Common HPLC Issues. [Link]

  • Ravisankar, P., Navya, C. N., Pravallika, D., & Sri, D. N. (2015). A review on step-by-step analytical method validation. IOSR Journal of Pharmacy, 5(10), 7-19. [Link]

  • Chemistry LibreTexts. (2025, January 1). 12.8: Infrared Spectra of Some Common Functional Groups. [Link]

  • ResolveMass Laboratories Inc. (n.d.). Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works. [Link]

  • ResearchGate. (2025, August 10). Selection of Stationary Phase and Mobile Phase in High Performance Liquid Chromatography. [Link]

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  • University of Rochester. (n.d.). How To: Grow X-Ray Quality Crystals. [Link]

  • SERC (Carleton). (2007, May 17). Single-crystal X-ray Diffraction. [Link]

  • Welch, C. J., et al. (2013). Online NMR and HPLC as a reaction monitoring platform for pharmaceutical process development. Analytical chemistry, 85(20), 9798–9804. [Link]

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  • Chromatography Forum. (2017, November 29). Impurity detection via GCMS. [Link]

  • Oreate AI Blog. (2026, January 7). Guidelines for Single Crystal X-Ray Diffraction Testing: A Comprehensive Analysis From Sample Preparation to Data Analysis. [Link]

  • Ravisankar, P., & Rao, G. D. (2019). A Review: Analytical Method Development and Validation. Systematic Reviews in Pharmacy, 10(1), 453-457. [Link]

  • LCGC International. (2020, November 2). Modern Trends and Best Practices in Mobile-Phase Selection in Reversed-Phase Chromatography. [Link]

  • ResearchGate. (2025, August 6). Crystal Structure Solution of Organic Compounds from X-ray Powder Diffraction Data. [Link]

  • Jaimini, M., & Lal, B. (2019). A review on analytical method validation and its regulatory perspectives. Journal of Drug Delivery and Therapeutics, 9(2), 551-558. [Link]

  • ResearchGate. (n.d.). The assignment of functional groups in FTIR spectra. [Link]

  • Do, N. M., Olivier, M. A., Salisbury, J. J., & Wager, C. B. (2011). Application of Quantitative 19F and 1H NMR for Reaction Monitoring and in Situ Yield Determinations for an Early Stage Pharmaceutical Candidate. Analytical Chemistry, 83(22), 8766–8771. [Link]

  • SPECIFIC POLYMERS. (n.d.). HPLC, a modular technique that complements NMR. [Link]

  • SDSU NMR Facility – Department of Chemistry. (n.d.). 7) Common 2D (COSY, HSQC, HMBC). [Link]

  • ResearchGate. (n.d.). Impurity limits and GC-MS conditions of active ingredients, impurities, and internal standards. [Link]

  • Advion, Inc. (n.d.). Electrospray LC/MS response differences from equimolar quantities of drugs using a compact mass spectrometer equipped with atmospheric pressure ionization. [Link]

  • MDPI. (n.d.). About Solid Phase vs. Liquid Phase in Suzuki-Miyaura Reaction. [Link]

  • Oreate AI Blog. (2026, January 7). Guidelines for Single Crystal X-Ray Diffraction Testing: A Comprehensive Analysis From Sample Preparation to Data Analysis. [Link]

  • Agilent. (2016, September 1). CHEMICAL PURITY ANALYSIS - Technology Advantage: Agilent Intuvo 9000 GC with FID. [Link]

  • EPFL. (n.d.). 2D NMR. [Link]

  • ACG Publications. (2016, June 30). Comparison of qNMR and HPLC-UV techniques for measurement of Coenzyme Q10 in dietary supplement capsules. [Link]

  • Do, N. M., Olivier, M. A., Salisbury, J. J., & Wager, C. B. (2011). Application of Quantitative 19F and 1H NMR for Reaction Monitoring and in Situ Yield Determinations for an Early Stage Pharmaceutical Candidate. Analytical Chemistry, 83(22), 8766–8771. [Link]

  • NSF Public Access Repository. (n.d.). Functional group identification for FTIR spectra using image-based machine learning models. [Link]

  • ResearchGate. (2025, August 6). Suzuki-miyaura cross-coupling reaction of dichloro-heteroaromatics: Synthesis of functionalized dinucleophilic fragments. [Link]

  • Chemistry LibreTexts. (2025, January 1). 12.8: Infrared Spectra of Some Common Functional Groups. [Link]

  • An Overview on Identifying and Solving Common Problems in HPLC Troubleshooting. (2024, June 5). Journal of Pharmaceutical Research and Reports, 3(2), 1-5. [Link]

  • SERC (Carleton). (2007, May 17). Single-crystal X-ray Diffraction. [Link]

  • Sahoo, C. K., Sudhakar, M., Sahoo, N. K., Rao, S. R. M., & Panigrahy, U. P. (2018). Validation of Analytical Methods: A Review. Int J Chromatogr Sep Tech: IJCST-112. DOI: 10.29011/IJCST-112.000012. [Link]

  • Element Lab Solutions. (n.d.). HPLC Solvent Selection. [Link]

  • ALWSCI. (2024, May 10). Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks. [Link]

  • Lin, Y. I., et al. (2014). FT-IR quantification of the carbonyl functional group in aqueous-phase secondary organic aerosol from phenols. Atmospheric Measurement Techniques, 7(11), 3841-3853. [Link]

Sources

Comparative

The Expert's Guide to Phosphine Ligands in Challenging Cross-Coupling Reactions: A Comparative Performance Evaluation of Buchwald Ligands and Their Contemporaries

For researchers, medicinal chemists, and professionals in drug development, the quest for robust and efficient catalytic systems for cross-coupling reactions is perpetual. While palladium-catalyzed C-C and C-X bond forma...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and professionals in drug development, the quest for robust and efficient catalytic systems for cross-coupling reactions is perpetual. While palladium-catalyzed C-C and C-X bond formation has become a cornerstone of modern synthesis, "difficult" couplings—those involving sterically hindered substrates, unactivated aryl chlorides, or demanding low catalyst loadings—continue to present significant challenges. The choice of phosphine ligand is paramount in overcoming these hurdles. This guide provides an in-depth technical comparison of the performance of the widely acclaimed Buchwald biaryl monophosphine ligands against other prominent phosphine ligand classes in such demanding applications, supported by experimental data and mechanistic insights.

The Central Role of the Ligand in Overcoming Coupling Challenges

The efficacy of a palladium-catalyzed cross-coupling reaction is intrinsically linked to the steric and electronic properties of the ancillary phosphine ligand. These properties govern the key steps of the catalytic cycle: oxidative addition, transmetalation, and reductive elimination. In difficult couplings, the ligand's role is amplified, as it must facilitate these steps with unreactive substrates or under otherwise unfavorable conditions.

Buchwald ligands, a class of bulky, electron-rich biaryl monophosphine ligands, have emerged as a go-to solution for many challenging transformations.[1] Their success is largely attributed to their ability to promote the formation of highly reactive, monoligated L-Pd(0) species. The steric bulk of these ligands accelerates the rate-limiting reductive elimination step, while their electron-donating nature facilitates the oxidative addition of challenging substrates like aryl chlorides.[1][2]

However, the landscape of high-performance phosphine ligands is diverse, with other classes such as the ferrocene-based Josiphos ligands, the adamantyl-containing cataCXium® ligands, and various bisphosphines like dppf also demonstrating remarkable activity in specific contexts. This guide will dissect the performance of Buchwald ligands in head-to-head comparisons with these alternatives in some of the most demanding cross-coupling scenarios.

Performance in Sterically Hindered Suzuki-Miyaura Couplings

The synthesis of tetra-ortho-substituted biaryls via Suzuki-Miyaura coupling is a formidable challenge due to the severe steric hindrance around the reaction centers. This steric clash can impede both the transmetalation and reductive elimination steps of the catalytic cycle.

In a study on the extremely sterically demanding coupling of 2,4,6-triisopropylphenyl bromide with cyclohexylboronic acid, a direct comparison between a Buchwald-type ligand, BI-DIME, and another specialized ligand, AntPhos, was conducted.[3]

LigandYield of Coupled Product (%)Yield of Reduction Side-Product (%)
BI-DIME (Buchwald-type) 3169
AntPhos 5842
SPhos (Buchwald-type)3Not reported
dppf054
dppe098
Reaction Conditions: 1 mol% Pd(OAc)₂, 2 mol% ligand, K₃PO₄, toluene, 110 °C, 12 h.[3]

The data clearly indicates that while the Buchwald-type ligand BI-DIME provided a modest yield of the desired product, the AntPhos ligand was significantly more effective.[3] The authors suggest that the rigid backbone of AntPhos may disfavor a geometry that leads to the undesired β-hydride elimination, a common side reaction in sterically congested couplings.[3] Notably, other common ligands, including the Buchwald ligand SPhos and the popular bisphosphine dppf, were largely ineffective.[3]

This example underscores a critical point: while Buchwald ligands are powerful tools, for exceptionally hindered substrates, specialized ligands designed to mitigate specific side reactions may offer superior performance.

Coupling of Unactivated Aryl Chlorides in C-N Bond Formation

Aryl chlorides are attractive substrates for cross-coupling due to their lower cost and wider availability compared to the corresponding bromides and iodides. However, their strong C-Cl bond makes oxidative addition to the palladium center a significant kinetic barrier. The development of ligands that can efficiently activate aryl chlorides has been a major focus in catalysis research.

In the realm of nickel-catalyzed C-N coupling, a comparative study between the Buchwald-type ligand CyJohnPhos and the widely used bisphosphine ligand dppf in the reaction of 4-chlorobenzotrifluoride with morpholine provided insightful results.[2]

LigandPrecatalystYield (%)
CyJohnPhos (Buchwald-type) Ni(stb)₃85
dppf Ni(stb)₃20
CyJohnPhos (Buchwald-type) Ni(COD)₂75
dppf Ni(COD)₂15
Reaction Conditions: 2 mol% ligand, Ni precatalyst, NaOtBu, toluene, 100 °C, 18 h. stb = stilbene.[2]

The Buchwald-type ligand, CyJohnPhos, demonstrated markedly superior performance to dppf, a common choice for many cross-coupling reactions.[2] This highlights the advantage of the bulky, electron-rich monodentate Buchwald ligands in promoting the challenging oxidative addition of an unactivated aryl chloride in this Ni-catalyzed transformation. The study also found that among monophosphine ligands, the Buchwald and cataCXium P ligands were "privileged" for this reaction, with other small monophosphines showing significantly less reactivity.[2]

Efficiency at Low Catalyst Loadings: The Case of cataCXium® A

For industrial applications, minimizing the amount of precious metal catalyst is a critical economic and environmental consideration. This necessitates ligands that can sustain high catalytic activity at very low loadings, often measured by the turnover number (TON). The cataCXium® family of ligands, characterized by their bulky di(1-adamantyl)phosphino group, are renowned for their high activity.[4]

A study on the Suzuki-Miyaura coupling of heteroaryl chlorides, another challenging substrate class, compared the performance of several third-generation Buchwald precatalysts with a precatalyst bearing the cataCXium® A ligand.[5]

Ligand in G3 PrecatalystYield (%)
cataCXium® A 85
XPhos <5
RuPhos <5
SPhos <5
tBuXPhos <5
tBuBrettPhos <5
AdBrettPhos <5
JohnPhos <5
Reaction Conditions: 3 mol% Pd-G3 precatalyst, TMSOK, trimethyl borate, THF, 60 °C.[5]

In this challenging heteroaryl-heteroaryl coupling, the cataCXium® A-ligated precatalyst was found to be "uniquely competent," providing a high yield where a wide range of Buchwald ligands were ineffective under the optimized conditions.[5] This suggests that for certain substrate combinations, the unique steric and electronic profile of cataCXium® A can lead to exceptional catalytic activity that surpasses that of the Buchwald ligand family.

Mechanistic Rationale for Performance Differences

The observed differences in performance can be rationalized by considering the influence of ligand structure on the key steps of the catalytic cycle.

Catalytic_Cycle cluster_0 Catalytic Cycle L-Pd(0) L-Pd(0) Oxidative_Addition Oxidative Addition (Ar-X) L-Pd(0)->Oxidative_Addition Ar-X L-Pd(II)(Ar)(X) L-Pd(II)(Ar)(X) Oxidative_Addition->L-Pd(II)(Ar)(X) Transmetalation Transmetalation (R-M') L-Pd(II)(Ar)(X)->Transmetalation R-M' L-Pd(II)(Ar)(R) L-Pd(II)(Ar)(R) Transmetalation->L-Pd(II)(Ar)(R) Reductive_Elimination Reductive Elimination L-Pd(II)(Ar)(R)->Reductive_Elimination Reductive_Elimination->L-Pd(0) Product Ar-R Reductive_Elimination->Product caption Generalized Pd-Catalyzed Cross-Coupling Cycle Ligand_Comparison_Workflow cluster_workflow Ligand Performance Evaluation Workflow Define_Coupling Define Difficult Coupling (e.g., Sterically Hindered Suzuki) Select_Ligands Select Ligands for Comparison (Buchwald, cataCXium, Josiphos, etc.) Define_Coupling->Select_Ligands Optimize_Conditions Standardize Reaction Conditions (Solvent, Base, Temperature, Time) Select_Ligands->Optimize_Conditions Run_Reactions Execute Parallel Experiments Optimize_Conditions->Run_Reactions Analyze_Results Analyze Results (Yield, TON, TOF, Byproducts) Run_Reactions->Analyze_Results Select_Optimal Select Optimal Ligand Analyze_Results->Select_Optimal caption Workflow for Comparative Ligand Evaluation

Sources

Safety & Regulatory Compliance

Safety

A Researcher's Comprehensive Guide to Safely Handling 5-Bromo-2,3-dihydrobenzo[b]furan-7-boronic Acid

As a Senior Application Scientist, my priority is to empower you with the knowledge to conduct your research safely and effectively. This guide provides in-depth, practical instructions for handling 5-Bromo-2,3-dihydrobe...

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, my priority is to empower you with the knowledge to conduct your research safely and effectively. This guide provides in-depth, practical instructions for handling 5-Bromo-2,3-dihydrobenzo[b]furan-7-boronic Acid, a valuable reagent in drug discovery and organic synthesis. While boronic acids are generally considered to have low toxicity, proper handling is paramount to ensure your safety and the integrity of your experiments.[1] This guide is structured to provide immediate safety protocols, followed by operational and disposal plans, ensuring you have a comprehensive understanding of how to work with this compound.

Immediate Safety and Personal Protective Equipment (PPE)

Before you even open the container, it is crucial to be equipped with the proper Personal Protective Equipment (PPE). The known hazards of 5-Bromo-2,3-dihydrobenzo[b]furan-7-boronic acid, as indicated by GHS hazard statements, include being harmful if swallowed, in contact with skin, or if inhaled.[2] Therefore, a multi-layered approach to PPE is essential.

Essential Personal Protective Equipment
PPE ComponentSpecificationRationale
Eye Protection ANSI Z87-certified safety glasses with side shields or chemical splash goggles.[3][4]Protects against accidental splashes or airborne particles of the solid compound.
Hand Protection Nitrile or neoprene gloves.[3][5]Provides a chemical-resistant barrier to prevent skin contact. Always inspect gloves for tears or punctures before use.
Body Protection A standard laboratory coat that buttons to the collar, has long sleeves, and extends to the knees.[4]Protects your skin and personal clothing from contamination.
Respiratory Protection A NIOSH-approved respirator may be necessary if engineering controls are insufficient or if irritation is experienced.[3][6]As the compound is harmful if inhaled, a respirator provides an additional layer of protection, especially when handling larger quantities or if the ventilation is not optimal.

Operational Plan: From Receipt to Reaction

A systematic workflow is critical for safely handling any chemical. The following step-by-step guide will walk you through the process of working with 5-Bromo-2,3-dihydrobenzo[b]furan-7-boronic acid, from receiving the compound to its use in a reaction.

Step-by-Step Handling Protocol
  • Receiving and Inspection : Upon receipt, visually inspect the container for any signs of damage or leakage. Ensure the label is legible and matches your order.

  • Storage : Store the container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[5][7] The recommended storage temperature is typically 2-8°C.[2][8]

  • Preparation for Use :

    • Don all required PPE as outlined in the table above.

    • Work within a certified chemical fume hood to minimize inhalation exposure.[3]

    • Ensure a safety shower and eyewash station are readily accessible.

  • Weighing and Transfer :

    • To prevent the generation of dust, handle the solid material carefully.[5]

    • Use a spatula or other appropriate tool to transfer the desired amount of the compound to a clean, tared weighing vessel.

    • Close the primary container tightly immediately after use.

  • In-Reaction Use :

    • When adding the compound to a reaction vessel, do so slowly and carefully to avoid splashing.

    • If dissolving the solid, add the solvent to the solid, not the other way around, to minimize dust formation.

  • Post-Handling :

    • Thoroughly clean the work area, including the balance and any contaminated surfaces.

    • Remove and dispose of contaminated gloves properly.

    • Wash your hands thoroughly with soap and water after handling the chemical, even if you were wearing gloves.[5][7]

Visualizing the Safe Handling Workflow

The following diagram illustrates the key decision points and actions for the safe handling of 5-Bromo-2,3-dihydrobenzo[b]furan-7-boronic acid.

Safe Handling Workflow for 5-Bromo-2,3-dihydrobenzo[b]furan-7-boronic Acid cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling Don PPE Don PPE Work in Fume Hood Work in Fume Hood Don PPE->Work in Fume Hood Verify Emergency Equipment Verify Emergency Equipment Work in Fume Hood->Verify Emergency Equipment Weigh Compound Weigh Compound Verify Emergency Equipment->Weigh Compound Transfer to Reaction Transfer to Reaction Weigh Compound->Transfer to Reaction Close Primary Container Close Primary Container Transfer to Reaction->Close Primary Container Clean Work Area Clean Work Area Close Primary Container->Clean Work Area Dispose of Waste Dispose of Waste Clean Work Area->Dispose of Waste Remove PPE & Wash Hands Remove PPE & Wash Hands Dispose of Waste->Remove PPE & Wash Hands End End Remove PPE & Wash Hands->End Start Start Start->Don PPE

Caption: A flowchart outlining the essential steps for safely handling 5-Bromo-2,3-dihydrobenzo[b]furan-7-boronic acid.

Disposal Plan: Responsible Management of Waste

Proper disposal of chemical waste is a critical aspect of laboratory safety and environmental responsibility. The following guidelines are based on general procedures for boronic acids and solid chemical waste.

Waste Disposal Protocol
  • Contaminated Materials : All disposable items that have come into contact with 5-Bromo-2,3-dihydrobenzo[b]furan-7-boronic acid, such as gloves, weighing paper, and pipette tips, should be collected in a designated, clearly labeled hazardous waste container.

  • Unused Compound : Unwanted or expired 5-Bromo-2,3-dihydrobenzo[b]furan-7-boronic acid should be disposed of as hazardous chemical waste. Do not mix it with other waste streams unless you have confirmed compatibility.

  • Small Quantities of Aqueous Waste : For very small amounts of boric acid in aqueous solution, some local regulations may permit disposal down the drain with copious amounts of water.[6][9][10] However, it is imperative to consult and adhere to your institution's and local municipality's specific waste disposal guidelines.[6][9] When in doubt, treat it as hazardous waste.

  • Neutralization : As a weak acid, boric acid can be neutralized with a mild base like sodium bicarbonate.[9] This should only be done if you are certain of the procedure and it is permitted by your institution's safety protocols.

Conclusion

By adhering to the principles of proper PPE, systematic handling, and responsible disposal, you can confidently and safely incorporate 5-Bromo-2,3-dihydrobenzo[b]furan-7-boronic acid into your research. This guide provides a robust framework for its use, but always remember to consult the specific Safety Data Sheet (SDS) for the most detailed and up-to-date information and to follow all of your institution's safety protocols.

References

  • Silva, F. A., et al. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 25(15), 3463. Retrieved from [Link]

  • Lab Alley. (n.d.). How To Safely Dispose of Boric Acid. Retrieved from [Link]

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - (2-Methylpropyl)boronic acid, 98%. Retrieved from [Link]

  • Lafayette College. (n.d.). Disposal of Solid Chemicals in the Normal Trash. Public Safety. Retrieved from [Link]

  • Alfa Aesar. (2009). SAFETY DATA SHEET: Benzo[b]furan-2-boronic acid. Retrieved from [Link]

  • Northumbria University. (n.d.). Safe Disposal of Chemical Waste. Sustainability Exchange. Retrieved from [Link]

  • Kumar, S. (2022). Disposal Of Boric Acid. Sciencing. Retrieved from [Link]

  • Hall, D. G., et al. (2025). Xanthopinacol Boronate: A Robust, Photochemically Assembled and Cleavable Boronic Ester for Orthogonal Chemistry. Angewandte Chemie. Retrieved from [Link]

  • Chemistry LibreTexts. (2021). Proper Protective Equipment. Retrieved from [Link]

  • Ball State University. (n.d.). Disposal of Laboratory Wastes: Requirements for Chemical Disposal to Sinks and Drains. Retrieved from [Link]

  • University of California, Santa Cruz. (n.d.). Standard Operating Procedures for Use of Caustics and Acids Other than Hydrofluoric. Retrieved from [Link]

  • Al-Ostoot, F. H., et al. (2023). Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022. Molecules, 28(14), 5408. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 7-Bromo-2,3-dihydrobenzofuran-5-carboxylic acid. PubChem. Retrieved from [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Bromo-2,3-dihydrobenzo[b]furan-7-boronic Acid
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Reactant of Route 2
5-Bromo-2,3-dihydrobenzo[b]furan-7-boronic Acid
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